Methantheline
描述
This compound is a synthetic antispasmodic. Antispasmodics are used to relieve cramps or spasms of the stomach, intestines, and bladder. This compound is used to treat intestine or stomach ulcers (peptic ulcer disease), intestine problems (irritable bowel syndrome), pancreatitis, gastritis, biliary dyskinesia, pylorosplasm, or urinary problems (reflex neurogenic bladder in children).
A quaternary ammonium compound that acts as an antimuscarinic agent. It has been used in the treatment of PEPTIC ULCER, in gastrointestinal disorders associated with smooth muscle spasm, and in the management of urinary incontinence, and may also be used for the treatment of HYPERHIDROSIS.
Structure
3D Structure
属性
Key on ui mechanism of action |
Methantheline inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. |
|---|---|
CAS 编号 |
5818-17-7 |
分子式 |
C21H26NO3+ |
分子量 |
340.4 g/mol |
IUPAC 名称 |
diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium |
InChI |
InChI=1S/C21H26NO3/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20/h6-13,20H,4-5,14-15H2,1-3H3/q+1 |
InChI 键 |
GZHFODJQISUKAY-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
规范 SMILES |
CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
其他CAS编号 |
5818-17-7 |
物理描述 |
Solid |
溶解度 |
1.32e-04 g/L |
同义词 |
Banthine methantheline methantheline bromide Vagantin |
产品来源 |
United States |
Foundational & Exploratory
Methantheline bromide chemical structure and properties
An In-Depth Technical Guide to Methantheline Bromide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound bromide is a synthetic quaternary ammonium compound classified as a non-selective muscarinic acetylcholine receptor antagonist. Historically used for its antispasmodic and antisecretory effects on the gastrointestinal tract, it has been employed in the management of conditions such as peptic ulcer disease and irritable bowel syndrome. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for its characterization.
Chemical Identity and Structure
This compound bromide is a derivative of xanthene-9-carboxylic acid. As a quaternary ammonium salt, it is permanently charged and possesses limited ability to cross the blood-brain barrier.
-
IUPAC Name: diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium bromide[1][2]
-
Synonyms: Banthine, Vagantin, Methanthelinium bromide, Dixamone bromide[1][2][5]
Chemical Structure:
Physicochemical Properties
The physicochemical properties of this compound bromide are summarized in the table below. There are conflicting reports regarding its solubility in water; however, reputable compendia describe it as freely soluble.[2][3] Its quaternary ammonium structure supports its solubility in polar solvents.
| Property | Value | Reference(s) |
| Appearance | White or nearly white, crystalline solid; solid powder. | [2][3] |
| Melting Point | 174.5–176 °C | [2][3][6] |
| Solubility | Freely soluble in water and alcohol; practically insoluble in ether; soluble in DMSO. | [2][3] |
| pH (2% aq. solution) | 5.0–5.5 | [3] |
| UV max (in alcohol) | 246 nm, 282 nm | [3] |
| Hygroscopicity | Very slightly hygroscopic. Aqueous solutions tend to hydrolyze over several days. | [3][7] |
| pKa | Not applicable (permanently charged quaternary ammonium cation). | |
| XLogP3-AA (Computed) | 1.3 | [8] |
Pharmacology
This compound bromide is an anticholinergic agent that acts peripherally to reduce smooth muscle spasm and glandular secretions.[9][10]
| Pharmacological Parameter | Description | Value(s) | Reference(s) |
| Mechanism of Action | Competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). | - | [9][11] |
| Primary Therapeutic Target | M3 muscarinic receptors on gastrointestinal smooth muscle and secretory glands. | - | [12] |
| Pharmacodynamics | Reduces gastric acid secretion and decreases gastrointestinal motility. | EC₅₀ (for salivation reduction): 5.5 ng/mL | [9][12][13] |
| Pharmacokinetics (Human) | Absorption: Slowly absorbed after oral administration. Tmax: ~2.5–3 hours Elimination Half-Life: ~2 hours | Tmax: 2.5–3 ht½: ~2 h | [13] |
| Toxicity | LD₅₀ (intraperitoneal, mouse): 76 mg/kg | 76 mg/kg | [3][6] |
Mechanism of Action and Signaling Pathway
This compound bromide exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors. In the gastrointestinal tract, the primary target for its therapeutic effect is the M3 receptor subtype, which is coupled to the Gq/11 G-protein.[12]
Upon binding of an agonist like ACh, the M3 receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca²⁺ leads to smooth muscle contraction and glandular secretion.
This compound bromide, as an antagonist, occupies the receptor's binding site without activating it, thereby preventing this signaling cascade and leading to smooth muscle relaxation and reduced secretion.[9][10][11]
Key Experimental Protocols
Characterization of a muscarinic antagonist like this compound bromide involves a series of in vitro and analytical experiments to determine its affinity, potency, and purity.
Muscarinic Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound bromide for muscarinic receptor subtypes.
-
Methodology: This is typically a competitive radioligand binding assay. A preparation of cells or tissues expressing the target receptor (e.g., CHO cells expressing human M3 receptors) is incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS) and varying concentrations of the unlabeled test compound (this compound bromide). The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound. The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[1][11][12]
In Vitro Functional Assay (Guinea Pig Ileum)
-
Objective: To determine the functional potency (pA₂) of this compound bromide as a competitive antagonist.
-
Methodology: A segment of the guinea pig ileum, which contains M3 receptors, is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated. The tissue is connected to an isometric force transducer to record contractions. A cumulative concentration-response curve is generated for an agonist like acetylcholine (ACh) to establish a baseline. The tissue is then washed and pre-incubated with a fixed concentration of this compound bromide for a specific period. The ACh concentration-response curve is then repeated in the presence of the antagonist. A competitive antagonist will cause a rightward parallel shift in the curve without reducing the maximum response. By repeating this process with several antagonist concentrations, a Schild plot can be constructed to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in agonist concentration to produce the original response.[4][9][14][15]
Purity and Identity Analysis (High-Performance Liquid Chromatography)
-
Objective: To determine the purity of a this compound bromide sample and confirm its identity.
-
Methodology: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed. While a specific monograph for this compound bromide may exist, a general approach can be described based on methods for similar compounds like propantheline bromide.[13][16]
-
Column: A C8 or C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at one of its absorbance maxima, such as 254 nm or 282 nm.
-
Procedure: A standard solution of known concentration and the test sample are injected into the HPLC system. The retention time of the major peak in the sample should match that of the standard. Purity is assessed by calculating the area of the main peak as a percentage of the total area of all peaks detected. The method should be validated for specificity, linearity, accuracy, and precision.
-
References
- 1. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 4. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 5. selectscience.net [selectscience.net]
- 6. GSRS [precision.fda.gov]
- 7. This compound Bromide | C21H26BrNO3 | CID 5883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. This compound Bromide [drugfuture.com]
- 10. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.usm.my [eprints.usm.my]
- 12. mtc-usa.com [mtc-usa.com]
- 13. youtube.com [youtube.com]
- 14. Guinea Pig Ileum [norecopa.no]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of propantheline bromide in serum by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
Methantheline's Interaction with Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of methantheline at muscarinic acetylcholine receptors. This compound is a synthetic quaternary ammonium compound classified as a competitive, non-selective muscarinic antagonist. It exerts its effects by blocking the binding of the endogenous neurotransmitter acetylcholine to muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation. This document summarizes key quantitative data on its binding and functional activity, details relevant experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] This means that it binds to the same site on the receptor as acetylcholine but does not activate it, thereby preventing acetylcholine from binding and initiating a cellular response. While generally considered non-selective, this compound exhibits a slight preference for the M1 and M4 receptor subtypes in functional inhibition assays.[1]
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound (referred to as methanthelinium bromide or MB in the source) at human M1-M5 muscarinic receptors have been characterized through radioligand binding and functional assays. The data are summarized in the tables below.
Table 1: Binding Affinity of this compound at Human Muscarinic Receptor Subtypes
This table presents the equilibrium dissociation constants (Kᵢ) of this compound at each human muscarinic receptor subtype, determined by competitive radioligand binding assays against [³H]N-methylscopolamine ([³H]NMS). The values are presented as the negative logarithm of the Kᵢ (logKᵢ). A higher logKᵢ value indicates a higher binding affinity.
| Receptor Subtype | logKᵢ (± S.E.) |
| hM1 | 8.68 ± 0.14 |
| hM2 | 8.27 ± 0.07 |
| hM3 | 8.71 ± 0.15 |
| hM4 | 8.25 ± 0.11 |
| hM5 | 8.58 ± 0.07 |
Data sourced from Tränkle et al., 2018.[1]
Table 2: Functional Antagonism of this compound at Human Muscarinic Receptor Subtypes
This table displays the equilibrium dissociation constants (Kₒ) of this compound determined from its ability to inhibit acetylcholine-induced functional responses. The values are presented as the negative logarithm of the Kₒ (logKₒ). A higher logKₒ value signifies greater functional potency.
| Receptor Subtype | logKₒ (± S.E.) |
| hM1 | 9.53 ± 0.05 |
| hM2 | 8.79 ± 0.06 |
| hM3 | 8.43 ± 0.04 |
| hM4 | 9.33 ± 0.05 |
| hM5 | 8.80 ± 0.05 |
Data sourced from Tränkle et al., 2018.[1]
Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented above.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the general procedure for determining the binding affinity of this compound for muscarinic receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled antagonist for binding to a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).
-
Radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).
-
Unlabeled this compound bromide.
-
Assay buffer (e.g., phosphate-buffered saline, PBS).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, a constant concentration of cell membranes and radiolabeled antagonist are incubated with varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Inhibition Assay (Schild Analysis)
This protocol describes a general method for determining the functional potency (Kₒ) of this compound as a competitive antagonist.
Objective: To quantify the antagonistic effect of this compound on acetylcholine-induced cellular responses mediated by specific muscarinic receptor subtypes.
Materials:
-
Whole cells expressing a specific human muscarinic receptor subtype.
-
Acetylcholine (agonist).
-
This compound bromide (antagonist).
-
Appropriate assay buffer.
-
A system to measure the cellular response (e.g., a fluorometer for calcium imaging or a plate reader for second messenger accumulation assays).
Procedure:
-
Cell Preparation: Cells expressing the target muscarinic receptor are prepared and plated.
-
Agonist Dose-Response: A cumulative concentration-response curve for acetylcholine is generated to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
-
Antagonist Incubation: The cells are pre-incubated with a fixed concentration of this compound for a period sufficient to ensure equilibrium.
-
Shifted Agonist Dose-Response: In the continued presence of this compound, a new cumulative concentration-response curve for acetylcholine is generated.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with several different concentrations of this compound.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the EC₅₀ of acetylcholine in the presence of this compound to the EC₅₀ in the absence of this compound) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the this compound concentration. The x-intercept of the linear regression of this plot provides the pA₂ value, which is the negative logarithm of the Kₒ.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Mechanism of this compound's competitive antagonism at a muscarinic receptor.
References
Methantheline Bromide: A Technical Guide for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methantheline bromide, a synthetic quaternary ammonium antimuscarinic agent, has historically been a valuable tool in scientific research for investigating the cholinergic nervous system.[1] While its clinical use has been largely superseded by more selective agents, it remains a relevant compound for studying the effects of non-selective muscarinic receptor antagonism.[1] This technical guide provides an in-depth overview of this compound bromide's mechanism of action, its application in experimental settings, and detailed protocols for its use in scientific research.
This compound bromide acts as a competitive antagonist of acetylcholine at muscarinic receptors.[2] By blocking these receptors, it inhibits the effects of parasympathetic nerve stimulation, leading to a reduction in smooth muscle contraction and glandular secretions.[1] Its primary use in research has been to probe the function of muscarinic receptors in various tissues, particularly in the gastrointestinal and respiratory systems.
Mechanism of Action and Signaling Pathway
This compound bromide exerts its pharmacological effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic acetylcholine receptors (mAChRs) on the surface of effector cells.[2] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.[3]
This compound bromide is a non-selective antagonist, meaning it binds to all five muscarinic receptor subtypes with relatively high affinity.[4] The binding of an agonist like acetylcholine to M1, M3, and M5 receptors activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC lead to various cellular responses, including smooth muscle contraction.[3]
The M2 and M4 receptors are coupled to the Gi/o protein, which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] By blocking these receptors, this compound bromide prevents the physiological responses mediated by acetylcholine.
Figure 1: Signaling pathway of muscarinic receptor activation and its inhibition by this compound bromide.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound bromide.
Table 1: Binding Affinity of this compound Bromide for Human Muscarinic Receptors (logKI)
| Receptor Subtype | logKI (± S.E.) |
| hM1 | 8.68 ± 0.14 |
| hM2 | 8.27 ± 0.07 |
| hM3 | 8.71 ± 0.15 |
| hM4 | 8.25 ± 0.11 |
| hM5 | 8.58 ± 0.07 |
| Data from equilibrium inhibition binding curves between [3H]NMS and this compound bromide, analyzed using a competitive model.[4] |
Table 2: Functional Antagonism of this compound Bromide at Human Muscarinic Receptors (logKB)
| Receptor Subtype | logKB (± S.E.) |
| hM1 | 9.53 ± 0.05 |
| hM2 | 8.79 ± 0.06 |
| hM3 | 8.43 ± 0.04 |
| hM4 | 9.33 ± 0.05 |
| hM5 | 8.80 ± 0.05 |
| Data from the functional inhibition of acetylcholine-induced responses by this compound bromide.[4] |
Experimental Protocols
In Vitro Smooth Muscle Contraction Assay (Isolated Organ Bath)
This protocol describes a general procedure for assessing the effect of this compound bromide on agonist-induced smooth muscle contraction using an isolated organ bath setup. Tissues commonly used include guinea pig ileum, trachea, or bladder.
Materials:
-
Isolated tissue (e.g., guinea pig ileum)
-
Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Isolated organ bath system with a force-displacement transducer
-
Agonist (e.g., Carbachol or Acetylcholine)
-
This compound bromide stock solution
-
Data acquisition system
Procedure:
-
Prepare the isolated tissue and mount it in the organ bath containing the physiological salt solution.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing.
-
Record a baseline contractile response.
-
Construct a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the bath and recording the resulting contraction.
-
Wash the tissue thoroughly to return to baseline.
-
Incubate the tissue with a known concentration of this compound bromide for a predetermined time (e.g., 20-30 minutes).
-
In the presence of this compound bromide, repeat the cumulative concentration-response curve for the agonist.
-
Repeat steps 5-7 with increasing concentrations of this compound bromide.
-
Analyze the data to determine the IC50 of this compound bromide or to perform a Schild analysis to calculate the pA2 value.
Figure 2: Experimental workflow for an in vitro smooth muscle contraction assay.
Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity (Ki) of this compound bromide for a specific muscarinic receptor subtype expressed in a cell line or tissue homogenate.
Materials:
-
Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), a high-affinity muscarinic antagonist.
-
Unlabeled this compound bromide for competition.
-
Assay buffer (e.g., phosphate buffer).
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like atropine).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a series of dilutions of unlabeled this compound bromide.
-
In a reaction tube, add the cell membranes/homogenate, a fixed concentration of the radioligand, and either buffer (for total binding), a competing concentration of unlabeled this compound bromide, or the non-specific binding control.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of this compound bromide and analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Figure 3: Workflow for a radioligand binding assay.
Conclusion
This compound bromide remains a useful pharmacological tool for the in vitro and in vivo study of the muscarinic cholinergic system. Its non-selective antagonist properties allow for the broad inhibition of muscarinic receptor function, providing a baseline for comparison with more subtype-selective compounds. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers utilizing this compound bromide in their investigations. As with any pharmacological agent, careful consideration of its non-selective nature is crucial for the accurate interpretation of experimental results.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. This compound Bromide | C21H26BrNO3 | CID 5883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of methanthelinium binding and function at human M1-M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Structure-Activity Relationship of Methantheline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methantheline is a synthetic quaternary ammonium anticholinergic agent that has been utilized for its antimuscarinic properties, particularly in the treatment of gastrointestinal disorders. This technical guide provides an in-depth exploration of the synthesis of this compound and its structural analogue, Propantheline, detailing the necessary precursors and reaction schemes. A significant focus is placed on the structure-activity relationship (SAR) of this compound and related compounds, elucidating the molecular features crucial for their antagonist activity at muscarinic acetylcholine receptors. This document also includes detailed experimental protocols for key assays used to characterize these compounds and visualizes the underlying signaling pathways and experimental workflows through Graphviz diagrams, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.
Introduction
This compound bromide, chemically known as N,N-diethyl-N-methyl-2-((9H-xanthen-9-ylcarbonyl)oxy)ethanaminium bromide, is a potent muscarinic receptor antagonist.[1] Its mechanism of action involves the competitive inhibition of acetylcholine at postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[2] This antagonism results in a reduction of smooth muscle spasm and gastric acid secretion, making it historically useful in the management of peptic ulcers and other gastrointestinal hypermotility conditions.[3] The quaternary ammonium structure of this compound limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.
The study of this compound and its analogues, such as Propantheline, provides valuable insights into the structure-activity relationships of quaternary ammonium anticholinergics. Understanding the impact of structural modifications on receptor affinity and selectivity is crucial for the design of novel therapeutic agents with improved efficacy and safety profiles.
Synthesis of this compound and Propantheline
The synthesis of this compound and its close analogue Propantheline involves the esterification of xanthene-9-carboxylic acid followed by quaternization of the resulting amino ester.
Synthesis of the Precursor: Xanthene-9-carboxylic acid
A common route to xanthene-9-carboxylic acid starts from xanthone, which is reduced to 9-hydroxyxanthene (xanthen-9-ol). This intermediate is then cyanated to form 9-cyanoxanthene, followed by hydrolysis to yield xanthene-9-carboxylic acid.[4][5]
Synthesis of this compound Bromide
A direct, one-pot synthesis of this compound bromide has been described, avoiding the isolation of the intermediate tertiary amine.[6]
Reaction Scheme:
Sodium xanthene-9-carboxylate + Diethyl methyl bromoethylammonium bromide → this compound bromide + Sodium bromide
Experimental Protocol:
-
Materials: Sodium xanthene-9-carboxylate, Diethyl methyl bromoethylammonium bromide, Isopropanol.
-
Procedure: A slurry of sodium xanthene-9-carboxylate in isopropanol is prepared. Diethyl methyl bromoethylammonium bromide is added to the slurry with stirring. The reaction mixture is heated for several hours. After cooling, the precipitated sodium bromide is removed by filtration. This compound bromide crystallizes from the filtrate upon further cooling.
Synthesis of Propantheline Bromide
The synthesis of Propantheline follows a two-step process involving the formation of an amino ester intermediate, which is then quaternized.[7]
Step 1: Esterification of Xanthene-9-carboxylic acid
Xanthene-9-carboxylic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride. The resulting xanthene-9-carbonyl chloride is then reacted with 2-(diisopropylamino)ethanol to form the tertiary amino ester, 2-(diisopropylamino)ethyl 9H-xanthene-9-carboxylate.[7]
Step 2: Quaternization
The tertiary amino ester is subsequently alkylated with methyl bromide to yield the quaternary ammonium salt, Propantheline bromide.[7]
Structure-Activity Relationship (SAR)
The anticholinergic activity of this compound and its analogues is highly dependent on their molecular structure. The key structural features influencing their potency and selectivity include the quaternary ammonium head, the ester group, and the bulky xanthene moiety.
The general SAR for this class of compounds can be summarized as follows:[7]
-
Quaternary Ammonium Group: The positively charged nitrogen is essential for binding to the anionic site of the muscarinic receptor. The size and nature of the alkyl groups on the nitrogen influence selectivity and potency.
-
Ester Group: The ester functionality is a critical pharmacophoric element, contributing to the binding affinity.
-
Bulky Acyl Group: A large, bulky group, such as the tricyclic xanthene ring system in this compound and Propantheline, is a common feature of potent muscarinic antagonists. This bulky group is thought to interact with a hydrophobic region of the receptor, enhancing binding affinity.
-
Ethylene Bridge: The distance between the ester group and the quaternary nitrogen, provided by the ethylene bridge, is optimal for antagonist activity.
Propantheline, with its diisopropyl substitution on the nitrogen, generally exhibits greater antimuscarinic potency compared to the diethyl-substituted this compound. This suggests that the increased steric bulk around the nitrogen atom can enhance receptor affinity.
Quantitative SAR Data
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Atropine | 9.0 | 9.1 | 9.2 | 9.0 | 8.9 |
| Pirenzepine | 8.2 | 6.7 | 6.9 | 7.5 | 7.0 |
| Darifenacin | 7.7 | 8.1 | 8.8 | 7.8 | 8.3 |
| Oxybutynin | 8.1 | 8.0 | 8.5 | 8.1 | 8.2 |
| Tolterodine | 8.6 | 8.4 | 8.8 | 8.5 | 8.7 |
Note: pKi = -log(Ki). Higher pKi values indicate higher binding affinity. Data is compiled from various sources for illustrative purposes and direct comparison may be limited by different experimental conditions.
Experimental Protocols
The characterization of muscarinic antagonists like this compound involves various in vitro assays to determine their binding affinity and functional activity.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor subtype.
-
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).
-
Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
A parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist (e.g., atropine) to determine non-specific binding.
-
After reaching equilibrium, the membrane-bound radioactivity is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (e.g., Isolated Tissue Bath)
These assays measure the ability of an antagonist to inhibit the physiological response induced by a muscarinic agonist.
-
Objective: To determine the functional antagonist potency (pA2 value) of this compound.
-
Materials:
-
Isolated tissue preparation containing muscarinic receptors (e.g., guinea pig ileum).
-
Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated.
-
Muscarinic agonist (e.g., carbachol).
-
Test compound (this compound).
-
Isotonic transducer and recording system.
-
-
Procedure:
-
The isolated tissue is mounted in the organ bath and allowed to equilibrate.
-
A cumulative concentration-response curve to the agonist (carbachol) is generated to establish a baseline contractile response.
-
The tissue is washed, and then incubated with a fixed concentration of the antagonist (this compound) for a defined period.
-
A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
The procedure is repeated with increasing concentrations of the antagonist.
-
The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of the antagonist.
-
The pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2, is determined from the x-intercept of the Schild regression line.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to this compound's pharmacology and development.
Caption: A simplified workflow for the synthesis of this compound Bromide.
Caption: Signaling pathway of the M3 muscarinic receptor and its inhibition by this compound.
Caption: Logical relationships in the SAR of this compound and its analogs.
Conclusion
This compound remains a significant molecule for the study of anticholinergic drugs, offering a clear example of the structural requirements for potent muscarinic antagonism. Its synthesis, while involving multiple steps, relies on well-established chemical transformations. The structure-activity relationship highlights the importance of the quaternary ammonium head, a bulky hydrophobic moiety, and a specific spatial arrangement of these features for effective receptor blockade. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the development of new, more selective muscarinic receptor antagonists for a variety of therapeutic applications. This guide serves as a comprehensive technical resource to aid researchers in this endeavor.
References
- 1. [Analytical study of anticholinergics of the carboxylic acid ester group. II. Other methods of determination of 2-(diisopropylamino)-ethyl xanthene-9-carboxylate methobromide and 2-diethylaminoethyl xanthene-9-carboxylate methobromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104650023A - Method for preparing propantheline bromide and intermediate xanthene-7-carboxylic acid of propantheline bromide - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. CN101735192A - Method for producing propantheline bromide intermediate Xanthene-9-carboxylic acid - Google Patents [patents.google.com]
- 5. CN1053443C - Method for prepn. of probanthine bromide and its intermediate xanthene-9-carboxylic acid - Google Patents [patents.google.com]
- 6. DE1044102B - Process for the preparation of esters of xanthene-9-carboxylic acid - Google Patents [patents.google.com]
- 7. PROPANTHELINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
The Discovery and Development of Quaternary Ammonium Antimuscarinic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quaternary ammonium antimuscarinic compounds represent a cornerstone in the treatment of various conditions characterized by cholinergic overactivity, most notably chronic obstructive pulmonary disease (COPD) and overactive bladder. Their defining characteristic, a permanently charged nitrogen atom, confers distinct pharmacokinetic and pharmacodynamic properties, primarily limiting their ability to cross the blood-brain barrier and thus reducing central nervous system side effects compared to their tertiary amine counterparts. This technical guide provides an in-depth exploration of the discovery, mechanism of action, structure-activity relationships, and key experimental protocols used in the development of these important therapeutic agents.
Introduction: A Historical Perspective
The development of antimuscarinic agents dates back to the use of naturally occurring belladonna alkaloids like atropine. However, the therapeutic utility of these tertiary amines was often limited by their significant central nervous system (CNS) side effects. The quest for peripherally selective antimuscarinics led to the exploration of quaternary ammonium derivatives. By introducing a permanent positive charge on the nitrogen atom, the lipophilicity of these compounds is significantly reduced, hindering their passage across the blood-brain barrier.[1][2] This pivotal modification paved the way for the development of drugs with improved safety profiles for treating respiratory and urological disorders.
Key milestones in the discovery of quaternary ammonium antimuscarinics include the synthesis and development of:
-
Ipratropium bromide: One of the first widely used inhaled quaternary ammonium antimuscarinics for the management of COPD.
-
Tiotropium bromide: A long-acting muscarinic antagonist (LAMA) that revolutionized COPD therapy with its once-daily dosing regimen.[3]
-
Aclidinium bromide: Another LAMA developed for COPD, offering a twice-daily dosing option.[4]
Mechanism of Action and Signaling Pathways
Quaternary ammonium antimuscarinic compounds act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[5] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[6] The therapeutic effects of quaternary ammonium antimuscarinics in respiratory and bladder disorders are primarily mediated through the blockade of M3 receptors, which are predominantly located on airway smooth muscle and the detrusor muscle of the bladder.
Muscarinic Receptor Signaling Pathways:
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction. DAG activates protein kinase C (PKC).[7][8][9]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]
The antagonism of M3 receptors by quaternary ammonium compounds prevents acetylcholine-induced bronchoconstriction and bladder contraction.
Figure 1: M3 Muscarinic Receptor Gq Signaling Pathway.
Structure-Activity Relationships
The pharmacological activity of quaternary ammonium antimuscarinic compounds is governed by their chemical structure. Key structural features influencing their potency and selectivity include:
-
The Quaternary Ammonium Head: The positively charged nitrogen is crucial for binding to the anionic site of the muscarinic receptor. The size and nature of the alkyl groups attached to the nitrogen can influence potency and selectivity.[10]
-
The Ester Moiety: Many potent antimuscarinics are esters. The nature of the acid and alcohol components of the ester is critical for activity.
-
The Acyl Group: Bulky, hydrophobic acyl groups are often found in potent antagonists.
-
The Distance between the Nitrogen and the Ester Group: An optimal distance is required for effective binding to the receptor.
Quantitative Pharmacological Data
The binding affinity (Ki) and functional potency (IC50/EC50) of quaternary ammonium antimuscarinics for different muscarinic receptor subtypes are critical parameters evaluated during drug development. These values provide insights into a compound's selectivity and potential therapeutic and side-effect profile.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 IC50 (nM) | M2 IC50 (nM) | M3 IC50 (nM) |
| Ipratropium | - | - | - | - | - | 2.9[11] | 2.0[11] | 1.7[11] |
| Tiotropium | High Affinity[12] | High Affinity[12] | High Affinity[12] | - | - | - | - | - |
| Aclidinium | Subnanomolar affinity for M1-M5 | Subnanomolar affinity for M1-M5 | Subnanomolar affinity for M1-M5 | Subnanomolar affinity for M1-M5 | Subnanomolar affinity for M1-M5 | - | - | - |
| Glycopyrrolate | ~9.1 (pKi)[12] | ~8.8 (pKi)[12] | ~9.3 (pKi)[12] | - | - | - | - | - |
Note: Data is compiled from various sources and experimental conditions may differ. A higher pKi value indicates a higher binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.[12]
Pharmacokinetic Properties
The quaternary ammonium structure significantly influences the pharmacokinetic profile of these drugs, leading to low oral bioavailability and limited systemic exposure after inhalation.
| Compound | Bioavailability (Inhaled) | Terminal Half-life | Primary Route of Excretion |
| Ipratropium | ~7%[12] | ~2 hours[13] | Renal (unchanged drug) |
| Tiotropium | ~19.5%[3] | 5-6 days[3] | Renal (unchanged drug) |
| Aclidinium | <5% (systemic) | 2-3 hours | Urine (as metabolites) |
Experimental Protocols
The development and characterization of quaternary ammonium antimuscarinic compounds rely on a suite of in vitro and in vivo experimental assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells).
-
Radioligand (e.g., [3H]-N-methylscopolamine ([3H]NMS) or [3H]-quinuclidinyl benzilate ([3H]QNB)).
-
Test compound and a known non-labeled antagonist (for determining non-specific binding).
-
Binding buffer (e.g., PBS or Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Figure 2: Workflow for a Radioligand Binding Assay.
In Vitro Functional Assays (Isolated Tissue Bath)
These assays measure the functional potency (EC50 or pA2) of an antagonist by assessing its ability to inhibit agonist-induced smooth muscle contraction.
Objective: To determine the functional antagonist potency of a test compound on isolated smooth muscle tissue.
Materials:
-
Isolated tissue preparation (e.g., guinea pig trachea or bladder strips).
-
Organ bath system with isometric force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
Test compound.
Procedure:
-
Tissue Preparation: Dissect and mount the tissue in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a defined period.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve to the muscarinic agonist to establish a baseline contractile response.
-
Antagonist Incubation: After washing out the agonist, incubate the tissue with the test compound for a specific duration.
-
Shifted Agonist Curve: In the continued presence of the antagonist, generate a second concentration-response curve to the agonist.
-
Data Analysis: The antagonist will cause a rightward shift in the agonist concentration-response curve. The magnitude of this shift is used to calculate the pA2 value, a measure of antagonist potency.
Figure 3: Workflow for an Isolated Tissue Functional Assay.
Conclusion
The discovery and development of quaternary ammonium antimuscarinic compounds have significantly advanced the management of obstructive lung diseases and overactive bladder. Their unique chemical structure provides a peripherally selective mechanism of action, thereby minimizing CNS-related adverse effects. The continued application of sophisticated in vitro and in vivo pharmacological assays will undoubtedly lead to the development of even more selective and effective agents in the future. This guide has provided a comprehensive overview of the core principles and experimental methodologies that underpin the research and development of this vital class of therapeutic agents.
References
- 1. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Different behavior toward muscarinic receptor binding between quaternary anticholinergics and their tertiary analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. "Mono Quaternary Ammonium Salts and Methods for Modulating Neuronal Nic" by Peter A. Crooks, Linda P. Dwoskin et al. [uknowledge.uky.edu]
- 9. Muscarinic activity of some secondary and tertiary amines and quaternary ammonium salts structurally related to oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ics.org [ics.org]
Methantheline's Impact on the Gastrointestinal Tract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methantheline is a synthetic quaternary ammonium antimuscarinic agent historically used in the management of gastrointestinal disorders characterized by hypermotility and hypersecretion, such as peptic ulcer disease and irritable bowel syndrome.[1][2] As a non-selective muscarinic antagonist, it competitively inhibits the action of acetylcholine at postganglionic parasympathetic neuroeffector sites.[2] This guide provides a comprehensive overview of the pharmacological effects of this compound on the gastrointestinal tract, with a focus on quantitative data, detailed experimental protocols, and relevant signaling pathways. Due to the limited availability of recent quantitative data specifically for this compound, this guide also incorporates data from studies on propantheline, a structurally and functionally similar anticholinergic agent, to provide a more complete understanding.
Mechanism of Action
This compound exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells and secretory glands of the gastrointestinal tract.[1][3] Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, plays a crucial role in stimulating gut motility and secretions.[1] By antagonizing these receptors, this compound effectively reduces the stimulatory effects of the vagus nerve on the digestive system.
The primary targets in the gastrointestinal tract are the M1 receptors on enteric neurons and M3 receptors on smooth muscle cells and secretory glands.[4] Blockade of M3 receptors directly leads to a reduction in smooth muscle contraction and glandular secretion.
Quantitative Data on Gastrointestinal Effects
The following tables summarize the quantitative effects of this compound and the related compound propantheline on various gastrointestinal parameters.
Gastric Acid Secretion
Anticholinergic agents like this compound reduce both basal and stimulated gastric acid secretion.
Table 1: Effect of Propantheline on Gastric Acid Secretion
| Agent | Dose | Condition | Parameter | Inhibition (%) | Species | Reference |
| Propantheline | 15 mg (oral) | Food-stimulated | Acid Secretion | 29 ± 10 | Human | [3] |
| Propantheline | 48 mg (avg, oral) | Food-stimulated | Acid Secretion | 29 ± 11 | Human | [3] |
| Propantheline | 15 mg + Cimetidine | Food-stimulated | Acid Secretion | Greater than either drug alone | Human | [3] |
| Propantheline Bromide | 0.03-0.3 mg/kg (i.v.) | Basal and Pentagastrin-stimulated | Total Acid Output | Inhibition observed | Rhesus Monkey | [1] |
| Propantheline Bromide | 7.5 mg/h (i.v. infusion) | Basal or Pentagastrin-stimulated | Acid Secretion Rate and Output | Moderate to marked decrease | Human | [5] |
Gastrointestinal Motility
This compound and related compounds decrease the tone and motility of the stomach and intestines, leading to delayed gastric emptying and intestinal transit.
Table 2: Effect of Propantheline on Gastric Emptying and Intestinal Motility
| Agent | Dose | Method | Parameter | Effect | Species | Reference |
| Propantheline Bromide | 30 mg (oral) | 113m-Indium-labeled liquid meal | Gastric half-emptying time | Increased from 68 min (placebo) to 135 min | Human | [6] |
| Propantheline | Not specified | Paracetamol absorption | Gastric emptying | Delayed | Human | [7][8] |
| Propantheline Bromide | Orally administered | Esophageal manometry | Peristaltic wave amplitude (smooth muscle) | Dramatically lowered (P < 0.001) | Human | [7] |
| Propantheline Bromide | Orally administered | Esophageal manometry | Wave velocity (proximal smooth muscle) | Decreased (P < 0.05) | Human | [7] |
| Propantheline Bromide | Orally administered | Esophageal manometry | Lower esophageal sphincter resting pressure | Weakly but significantly diminished (P < 0.05) | Human | [7] |
Note: Specific quantitative data on this compound's effect on gastrointestinal motility was limited in the reviewed literature.
Experimental Protocols
Detailed, replicable experimental protocols for this compound are scarce in recent literature. The following sections describe the general methodologies for key experiments used to evaluate the gastrointestinal effects of anticholinergic drugs.
In Vitro Smooth Muscle Contractility (Organ Bath)
This protocol is a standard method for assessing the direct effect of a substance on smooth muscle contractility.
Objective: To determine the dose-response relationship of this compound on isolated intestinal smooth muscle strips.
General Procedure:
-
Tissue Preparation: A segment of animal intestine (e.g., rat or guinea pig ileum) is excised and placed in a physiological salt solution (e.g., Krebs solution), aerated with 95% O2 and 5% CO2. Longitudinal or circular smooth muscle strips are prepared.
-
Mounting: The muscle strip is suspended in an organ bath containing the physiological salt solution maintained at 37°C. One end is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Contraction Induction: A contractile agent (e.g., acetylcholine or carbachol) is added to the bath to induce a stable contraction.
-
This compound Administration: Increasing concentrations of this compound are added cumulatively to the bath, and the relaxation of the muscle strip is recorded.
-
Data Analysis: The percentage of inhibition of the pre-contracted tone is calculated for each this compound concentration to construct a dose-response curve and determine the IC50.
In Vivo Intestinal Transit (Charcoal Meal Test)
This protocol assesses the effect of a drug on the rate of intestinal transit in small animals.
Objective: To quantify the effect of this compound on the intestinal transit time in mice or rats.
General Procedure:
-
Fasting: Animals are fasted for a specific period (e.g., 6-18 hours) with free access to water to ensure an empty stomach.[9][10]
-
Drug Administration: this compound or vehicle is administered orally or via injection at a predetermined time before the charcoal meal.
-
Charcoal Meal Administration: A non-absorbable marker, typically a suspension of charcoal in a vehicle like methylcellulose, is administered orally.[2][9][10]
-
Euthanasia and Dissection: After a set time, the animals are euthanized, and the small intestine is carefully dissected from the pylorus to the cecum.
-
Measurement: The total length of the small intestine and the distance traveled by the charcoal front are measured.
-
Data Analysis: The intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
Gastric Acid Secretion Measurement (Perfused Stomach Preparation)
This in situ method allows for the continuous measurement of gastric acid secretion in anesthetized animals.
Objective: To measure the effect of this compound on basal and stimulated gastric acid secretion.
General Procedure:
-
Animal Preparation: An animal, typically a rat, is anesthetized.[11][12]
-
Surgical Procedure: Cannulas are inserted into the esophagus and the pylorus. The stomach is then continuously perfused with a solution (e.g., saline or a weak base).[11][12]
-
Measurement: The pH and/or the acidity of the perfusate exiting the stomach is continuously monitored using a pH meter and/or by titration.
-
Stimulation: A secretagogue (e.g., histamine or pentagastrin) can be administered to stimulate acid secretion.
-
This compound Administration: this compound is administered (e.g., intravenously), and the change in acid output is recorded.
-
Data Analysis: The rate of acid secretion (e.g., in mEq/min) is calculated and compared between control, stimulated, and this compound-treated conditions.
Signaling Pathways and Logical Relationships
The overarching effect of this compound on the gastrointestinal tract is a consequence of its interference with the parasympathetic nervous system's control over digestive functions.
Conclusion
This compound is a potent anticholinergic agent that significantly impacts gastrointestinal function by reducing acid secretion and motility. While it has been largely superseded by more selective and better-tolerated drugs, it remains an important compound for understanding the role of the parasympathetic nervous system in the regulation of the digestive tract. The lack of recent, detailed quantitative data and standardized protocols for this compound highlights a gap in the current literature. Further research with modern techniques would be valuable for a more precise characterization of its pharmacological profile. The data and protocols presented in this guide, including those for the related compound propantheline, provide a foundational resource for researchers in this area.
References
- 1. Comparison of the effects of this compound bromide (banthine) and atropine on the secretory responses of vagally innervated and vagally denervated gastric pouches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. Effect of pharmacologically induced smooth muscle activation on permeability in murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of intravenous infusion of propantheline bromide on gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organ bath study - Smooth muscle | BioRender Science Templates [biorender.com]
- 7. Pharmacological Modification of Gastric Emptying: Effects of Propantheline and Metoclopromide on Paracetamol Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Continuous recording of acid gastric secretion in the rat. | Semantic Scholar [semanticscholar.org]
- 12. Continuous recording of acid gastric secretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Methantheline for Hyperhidrosis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research surrounding the use of methantheline bromide for the treatment of hyperhidrosis. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the quantitative outcomes of clinical trials, the experimental protocols employed, and the underlying physiological mechanisms of action. This document synthesizes key findings to facilitate further investigation and development in the field of systemic treatments for excessive sweating.
Executive Summary
Hyperhidrosis, a condition characterized by excessive sweating beyond thermoregulatory needs, can significantly impair a patient's quality of life. Systemic anticholinergic agents, such as this compound bromide, represent a therapeutic option for managing this condition. This guide focuses on the clinical evidence for this compound bromide, with a primary emphasis on a significant multicenter, randomized, placebo-controlled clinical trial. The data presented herein demonstrates the efficacy of this compound bromide in reducing sweat production, particularly in axillary hyperhidrosis, and details the associated side effect profile. Furthermore, this guide outlines the methodologies used in these pivotal studies and illustrates the relevant physiological pathways to provide a robust resource for the scientific community.
Quantitative Data Summary
The following tables summarize the key quantitative data from a pivotal multicenter, randomized, placebo-controlled trial investigating the efficacy and safety of this compound bromide for axillary and palmar hyperhidrosis.[1][2][3]
Table 1: Efficacy of this compound Bromide in Axillary Hyperhidrosis[1][2]
| Outcome Measure | This compound Bromide (50 mg TID) | Placebo | p-value |
| Baseline Mean Axillary Sweat Production (mg/5 min) | 168 | 161 | - |
| Day 28 Mean Axillary Sweat Production (mg/5 min) | 99 | 130 | 0.004 |
| Reduction in Sweat Production | 41% | 19% | 0.0013 |
| Baseline Mean Hyperhidrosis Disease Severity Score (HDSS) | 3.2 | 3.2 | - |
| Day 28 Mean HDSS | 2.4 | 2.7 | 0.002 |
| Baseline Mean Dermatology Life Quality Index (DLQI) | 16.4 | 17.0 | - |
| Day 28 Mean DLQI | 9.7 | 12.2 | 0.003 |
Table 2: Efficacy of this compound Bromide in Palmar Hyperhidrosis[4]
| Outcome Measure | This compound Bromide | Placebo | Finding |
| Palmar Sweat Production | No significant difference | No significant difference | The study found no statistically significant differences in palmar sweat reduction between the this compound bromide and placebo groups. |
Table 3: Adverse Events[1][2]
| Adverse Event | This compound Bromide (Events) | Placebo (Events) |
| Dry Mouth | 88 | 28 |
Experimental Protocols
This section details the methodologies employed in the key clinical trial assessing this compound bromide for hyperhidrosis.
Study Design
The primary study was a multicenter, randomized, double-blind, placebo-controlled clinical trial.[1][2]
Participant Selection
-
Inclusion Criteria: Patients diagnosed with axillary or palmar-axillary hyperhidrosis. A key quantitative inclusion criterion was a sweat production of greater than 50 mg in 5 minutes as measured by gravimetry.[1][2]
-
Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.
Treatment Regimen
Participants were randomly assigned to receive either:
-
This compound Bromide: 50 mg administered three times a day (TID).
-
Placebo: An identical-appearing inactive substance administered on the same schedule.
The treatment duration was 28 ± 1 days.[1][2]
Efficacy and Safety Assessments
-
Primary Outcome Measure: The main outcome was the reduction in sweat production, which was quantified using gravimetry on day 28 ± 1.[1][2]
-
Secondary Outcome Measures:
-
Hyperhidrosis Disease Severity Score (HDSS): A patient-reported outcome measure to assess the severity of their hyperhidrosis.
-
Dermatology Life Quality Index (DLQI): A questionnaire to evaluate the impact of the skin condition on the patient's quality of life.
-
-
Safety Assessment: The frequency and severity of adverse events were monitored and recorded throughout the study. The most frequently reported adverse event was dry mouth.[1][2]
Gravimetric Measurement of Sweat Production
Gravimetry is a standard method for quantifying sweat output. The general protocol is as follows:
-
Acclimatization: The patient rests in a room with a standardized temperature and humidity for a defined period to ensure a stable baseline state.
-
Area Preparation: The target area (e.g., axilla) is carefully dried.
-
Filter Paper Application: A pre-weighed piece of absorbent filter paper is placed on the target area for a specific duration (in the key trial, this was 5 minutes).
-
Post-Application Weighing: The filter paper is removed and weighed again.
-
Calculation: The change in weight of the filter paper corresponds to the amount of sweat produced during the specified time.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Eccrine Sweat Glands
This compound bromide is an anticholinergic agent. It exerts its effect by competitively inhibiting the binding of acetylcholine to muscarinic receptors on eccrine sweat glands. This blockage prevents the intracellular signaling cascade that leads to sweat production.
Caption: Anticholinergic Action of this compound on Sweat Glands.
Experimental Workflow of the Multicenter Clinical Trial
The following diagram illustrates the workflow of the key clinical trial investigating this compound for hyperhidrosis.
Caption: Clinical Trial Workflow for this compound in Hyperhidrosis.
Discussion and Future Directions
The available evidence from a robust, multicenter, randomized, placebo-controlled trial indicates that oral this compound bromide at a dose of 50 mg three times daily is an effective and safe treatment for axillary hyperhidrosis.[1][2] The statistically significant reductions in sweat production, as measured by gravimetry, and the improvements in patient-reported outcomes (HDSS and DLQI) underscore its clinical utility. However, the lack of significant efficacy in palmar hyperhidrosis suggests a site-specific effect that warrants further investigation.[4] The most common adverse event, dry mouth, is a known side effect of anticholinergic medications and was significantly more frequent in the this compound group.[1][2]
Future research should aim to elucidate the differential effects of this compound on axillary versus palmar sweat glands. Further studies could also explore dose-optimization to balance efficacy and tolerability. Long-term safety and efficacy data are also needed to establish the role of this compound in the chronic management of hyperhidrosis. Additionally, comparative effectiveness studies against other systemic and topical anticholinergics would provide valuable information for clinical decision-making. The development of novel drug delivery systems to target this compound to specific areas could also be a promising avenue to minimize systemic side effects.
References
- 1. Mechanisms and controllers of eccrine sweating in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neural control of sweat secretion: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound bromide (Vagantin(®) ) in axillary and palmar hyperhidrosis: results from a multicenter, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gravimetry in sweating assessment in primary hyperhidrosis and healthy individuals | springermedizin.de [springermedizin.de]
A Technical Guide to the Basic Research Applications of Methantheline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methantheline is a synthetic quaternary ammonium compound classified as a non-selective muscarinic acetylcholine receptor antagonist. Historically used for the treatment of peptic ulcers and gastrointestinal hypermotility, its application in clinical practice has largely been superseded by more selective agents. However, this compound remains a valuable tool in basic and preclinical research for investigating the role of the cholinergic system in various physiological processes. Its ability to antagonize muscarinic receptors, particularly the M3 subtype, makes it a useful pharmacological agent for studying smooth muscle contraction, glandular secretion, and autonomic neurotransmission. This guide provides an in-depth overview of the core basic research applications of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Introduction
This compound bromide, a synthetic antimuscarinic agent, functions by competitively inhibiting the binding of acetylcholine to muscarinic receptors.[1][2][3] These receptors are G-protein coupled receptors integral to the parasympathetic nervous system, modulating a wide array of functions including smooth muscle tone, heart rate, and glandular secretions.[1] this compound's primary action is the blockade of these receptors, leading to a reduction in parasympathetic activity.[1][3]
As a quaternary ammonium compound, this compound possesses a permanent positive charge, which limits its ability to cross the blood-brain barrier. This property confines its effects primarily to the peripheral nervous system, making it a useful tool for studying peripheral cholinergic mechanisms without significant central nervous system confounding effects. Its principal research applications lie in the fields of gastroenterology, urology, and respiratory physiology, where it is used to probe the function of muscarinic receptors in organ systems such as the gastrointestinal tract, urinary bladder, and airways.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors. While it is considered non-selective, it demonstrates a notable affinity for all five muscarinic receptor subtypes (M1-M5).[4][5] Its most well-characterized physiological effects, such as the inhibition of smooth muscle contraction and glandular secretion, are primarily mediated through the antagonism of the M3 muscarinic receptor.[3]
M3 Muscarinic Receptor Signaling Pathway
The M3 receptor is coupled to the Gq/11 family of G-proteins. Upon binding of an agonist like acetylcholine, the Gq alpha subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chain kinase (MLCK). Activated MLCK then phosphorylates the myosin light chain, initiating smooth muscle contraction. This compound, by blocking the initial binding of acetylcholine to the M3 receptor, prevents the initiation of this signaling cascade.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's interaction with muscarinic receptors and its functional effects.
Table 1: Muscarinic Receptor Binding Affinities of this compound
This table presents the binding affinities of this compound for the five human muscarinic receptor subtypes (hM1-hM5). The data is derived from competition binding assays.[4][5]
| Receptor Subtype | logKI (± S.E.) | logKB (± S.E.) |
| hM1 | 8.68 ± 0.14 | 9.53 ± 0.05 |
| hM2 | 8.27 ± 0.07 | 8.79 ± 0.06 |
| hM3 | 8.71 ± 0.15 | 8.43 ± 0.04 |
| hM4 | 8.25 ± 0.11 | 9.33 ± 0.05 |
| hM5 | 8.58 ± 0.07 | 8.80 ± 0.05 |
| KI = Inhibition constant; KB = Dissociation constant of an antagonist. Values are presented as the negative logarithm (log). |
Table 2: Functional Potency of this compound
This table includes the half-maximal effective concentration (EC50) of this compound for a key physiological response.
| Parameter | Species | Tissue/System | Value |
| EC50 (Salivation Reduction) | Human | Salivary Glands | 5.5 ng/mL |
| EC50 = Half-maximal effective concentration.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments where this compound can be utilized as a research tool.
In Vitro Smooth Muscle Contraction Assay (Isolated Guinea Pig Ileum)
This protocol is used to assess the antagonistic effect of this compound on agonist-induced smooth muscle contractions.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in Krebs-Henseleit solution. A 2-3 cm longitudinal segment is prepared and cleared of mesenteric attachments.
-
Mounting: The ileum strip is suspended in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. One end of the tissue is attached to a fixed hook and the other to an isometric force transducer. An initial tension of 1 g is applied.
-
Equilibration: The tissue is allowed to equilibrate for 60 minutes, with the Krebs-Henseleit solution being replaced every 15 minutes.
-
Control Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated for a muscarinic agonist such as Acetylcholine (ACh) or Carbachol. The agonist is added to the organ bath in increasing concentrations (e.g., 10-9 M to 10-3 M), and the contractile response is recorded after each addition until a maximal response is achieved.
-
Washout: The tissue is washed repeatedly with fresh Krebs-Henseleit solution until the baseline tension is restored.
-
Antagonist Incubation: this compound is added to the organ bath at a specific concentration (e.g., 10-8 M) and incubated for 30 minutes.
-
Agonist CRC in the Presence of Antagonist: The cumulative CRC for the agonist is repeated in the presence of this compound.
-
Data Analysis: The rightward shift of the agonist CRC in the presence of this compound is used to determine the potency of this compound as an antagonist. A Schild plot analysis can be performed to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.
In Vivo Salivary Secretion Assay (Rat Model)
This protocol measures the inhibitory effect of this compound on pilocarpine-induced salivation.
Methodology:
-
Animal Preparation: A male Wistar rat (250-300 g) is anesthetized (e.g., with urethane, 1.25 g/kg, i.p.).
-
Saliva Collection Setup: A pre-weighed cotton ball is placed in the sublingual pouch of the anesthetized rat.
-
This compound Administration: this compound is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at various doses. A vehicle control group should also be included.
-
Pre-treatment Period: A period of time (e.g., 15 minutes) is allowed for the this compound to distribute and exert its effect.
-
Induction of Salivation: Salivation is stimulated by the administration of a muscarinic agonist, such as pilocarpine (e.g., 4 mg/kg, i.p.).
-
Saliva Collection: Saliva is collected on the cotton ball for a defined period (e.g., 15 minutes).
-
Measurement: The cotton ball is removed and weighed. The amount of saliva secreted is determined by the change in weight.
-
Data Analysis: The dose-dependent inhibition of pilocarpine-induced salivation by this compound is calculated, and an IC50 value (the concentration of this compound that causes 50% inhibition of the maximal salivary response) can be determined.
Conclusion
This compound, despite its limited clinical use today, remains a cornerstone tool for the basic research scientist. Its well-characterized, non-selective antagonistic action at muscarinic receptors, combined with its peripheral selectivity, allows for the targeted investigation of cholinergic signaling in a variety of organ systems. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound in experimental designs aimed at elucidating the complex roles of the parasympathetic nervous system in health and disease. As research continues to unravel the nuances of muscarinic receptor subtype function, the utility of broadly acting antagonists like this compound in providing a foundational understanding of cholinergic control will persist.
References
- 1. A quantitative method for the assay of inhibitors of acid gastric secretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional responses of cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supersensitivity of salivation in response to pilocarpine after withdrawal of chronically administered hyoscine in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of pilocarpine-induced saliva secretion by adrenergic agonists in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central muscarinic receptors signal pilocarpine-induced salivation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methantheline in the Attenuation of Gastric Acid Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the pharmacological action of methantheline in the reduction of gastric acid secretion. This compound, a synthetic quaternary ammonium antimuscarinic agent, exerts its primary effect through the competitive antagonism of muscarinic M3 receptors on gastric parietal cells. This action inhibits the cholinergic stimulation of acid secretion, a key pathway in the physiological regulation of the gastric environment. This document details the underlying mechanism of action, presents available quantitative data on the inhibitory effects of related compounds, outlines relevant experimental methodologies, and provides visual representations of the key pathways and processes involved.
Mechanism of Action: Muscarinic M3 Receptor Antagonism
This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors.[1][2] In the context of gastric acid secretion, the M3 subtype of muscarinic receptors, located on the basolateral membrane of parietal cells in the stomach lining, is the principal target.[1]
Acetylcholine, released from postganglionic vagal fibers, is a primary secretagogue for gastric acid. Upon binding to the M3 receptor, it initiates a signaling cascade that results in the activation of the H+/K+-ATPase proton pump, the final step in acid secretion. This compound, by competitively binding to these M3 receptors, prevents acetylcholine from exerting its stimulatory effect, thereby reducing the secretion of gastric acid.[1][2] This makes it effective in managing conditions characterized by excessive gastric acidity, such as peptic ulcer disease and irritable bowel syndrome.[1][2]
Signaling Pathway of M3 Receptor-Mediated Gastric Acid Secretion and its Inhibition by this compound
The binding of acetylcholine to the M3 muscarinic receptor on the parietal cell initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The elevation in intracellular Ca2+ and activation of PKC are crucial for the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell, leading to the secretion of H+ ions into the gastric lumen. This compound competitively inhibits the initial step of this pathway by blocking the binding of acetylcholine to the M3 receptor.
References
- 1. Muscarinic receptors mediating acid secretion in isolated rat gastric parietal cells are of M3 type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M3-subtype muscarinic receptor that controls intracellular calcium release and inositol phosphate accumulation in gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Methantheline in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methantheline is a synthetic quaternary ammonium antimuscarinic agent.[1][2] It functions as a competitive antagonist of acetylcholine at muscarinic receptors, leading to a reduction in smooth muscle spasms and secretions.[1][3][4] this compound has been used in the treatment of conditions associated with excessive gastrointestinal motility and secretion, such as peptic ulcers and irritable bowel syndrome, as well as in managing urinary bladder hypermotility.[3][4] These application notes provide a framework for conducting in vivo studies in rat models to evaluate the pharmacological effects of this compound on various physiological systems. While direct in vivo studies of this compound in rats are not extensively detailed in the available literature, the following protocols are based on established methodologies for assessing the effects of antimuscarinic drugs in rodent models.
Mechanism of Action
This compound competitively blocks the action of acetylcholine at muscarinic receptors on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[3] This antagonism results in the inhibition of smooth muscle contraction and reduced glandular secretion. The primary targets for this compound's action include the gastrointestinal tract, urinary bladder, and salivary glands.[3][5] Specifically, it is suggested to target M3 muscarinic receptors, which are predominantly found in the smooth muscles and glands of the gastrointestinal tract.[4]
Signaling Pathway of Muscarinic Antagonism
Caption: Muscarinic antagonist (this compound) blocking the acetylcholine signaling pathway.
Application 1: Assessment of Effects on Urinary Bladder Function
This compound is expected to reduce bladder muscle contractions, which can be evaluated in rats using cystometry.
Quantitative Data Summary (Hypothetical based on Antimuscarinic Effects)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Micturition Interval (min) | 15 ± 2 | 25 ± 3 | 35 ± 4** |
| Micturition Volume (mL) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Bladder Capacity (mL) | 0.9 ± 0.1 | 1.4 ± 0.2* | 1.8 ± 0.3 |
| Micturition Pressure (cmH₂O) | 40 ± 5 | 35 ± 4 | 30 ± 5* |
*p<0.05, **p<0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocol: In Vivo Cystometry in Anesthetized Rats
Objective: To assess the effect of this compound on urinary bladder function by measuring urodynamic parameters.
Materials:
-
Male Wistar rats (250-300g)
-
This compound bromide
-
Vehicle (e.g., sterile saline)
-
Urethane (anesthetic)
-
Surgical instruments
-
Bladder catheter (PE-50 tubing)
-
Infusion pump
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation: Anesthetize rats with urethane (1.2 g/kg, i.p.). Place the rat in a supine position on a heating pad to maintain body temperature.
-
Surgical Procedure: Make a midline abdominal incision to expose the urinary bladder. Carefully insert a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Experimental Setup: Connect the bladder catheter to a three-way stopcock, which is connected to an infusion pump and a pressure transducer.
-
Drug Administration: Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.).
-
Cystometry: After a stabilization period, infuse warm saline into the bladder at a constant rate (e.g., 0.1 mL/min). Record intravesical pressure continuously.
-
Data Analysis: Measure the following parameters: micturition interval, micturition volume, bladder capacity, and micturition pressure.
Experimental Workflow: Cystometry
Caption: Workflow for in vivo cystometry in rats.
Application 2: Evaluation of Effects on Gastrointestinal Motility
This compound is expected to decrease gastrointestinal motility and delay gastric emptying.
Quantitative Data Summary (Hypothetical based on Antimuscarinic Effects)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Gastric Emptying (%) | 85 ± 5 | 60 ± 7 | 40 ± 6** |
| Intestinal Transit (%) | 70 ± 6 | 50 ± 8 | 35 ± 5** |
*p<0.05, **p<0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocol: Charcoal Meal Gastrointestinal Transit Assay
Objective: To measure the effect of this compound on gastric emptying and small intestinal transit.
Materials:
-
Male Wistar rats (200-250g), fasted overnight with free access to water
-
This compound bromide
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic)
-
Gavage needles
Procedure:
-
Animal Preparation: Fast rats for 16-24 hours before the experiment, with ad libitum access to water.
-
Drug Administration: Administer this compound or vehicle orally (p.o.), intraperitoneally (i.p.), or subcutaneously (s.c.) at a predetermined time before the charcoal meal (e.g., 30-60 minutes).
-
Charcoal Meal Administration: Administer a charcoal meal orally (e.g., 1.5 mL per rat) via a gavage needle.
-
Sample Collection: At a specific time point after charcoal administration (e.g., 20-30 minutes), euthanize the rats by cervical dislocation.
-
Measurement: Carefully dissect the abdomen and expose the gastrointestinal tract. Measure the total length of the small intestine from the pylorus to the cecum. Measure the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: Calculate the percentage of intestinal transit as: (distance traveled by charcoal / total length of the small intestine) x 100. For gastric emptying, the stomach can be removed, and the amount of charcoal remaining can be quantified.
Experimental Workflow: Gastrointestinal Transit Assay
Caption: Workflow for charcoal meal gastrointestinal transit assay in rats.
Application 3: Investigation of Effects on Salivary Secretion
As an antimuscarinic agent, this compound is expected to inhibit salivary secretion.
Quantitative Data Summary (Hypothetical based on Antimuscarinic Effects)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Pilocarpine-induced Saliva Flow (mg/min) | 15 ± 1.5 | 8 ± 1.2* | 4 ± 0.8** |
*p<0.05, **p<0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocol: Pilocarpine-Induced Salivation Assay
Objective: To quantify the inhibitory effect of this compound on saliva production stimulated by a muscarinic agonist.
Materials:
-
Male Wistar rats (250-300g)
-
This compound bromide
-
Vehicle (e.g., sterile saline)
-
Pilocarpine hydrochloride (sialogogue)
-
Anesthetic (e.g., ketamine/xylazine)
-
Pre-weighed cotton balls
-
Forceps
Procedure:
-
Animal Preparation: Anesthetize the rats.
-
Drug Administration: Administer this compound or vehicle (i.p. or s.c.) at a predetermined time before pilocarpine challenge (e.g., 30 minutes).
-
Saliva Collection (Baseline): Carefully place pre-weighed cotton balls in the rat's mouth for a set period (e.g., 5 minutes) to absorb any baseline saliva. Remove and weigh the cotton balls to determine the amount of saliva secreted.
-
Pilocarpine Challenge: Administer pilocarpine (e.g., 2 mg/kg, s.c.) to stimulate salivation.
-
Saliva Collection (Post-Pilocarpine): Immediately after pilocarpine injection, place new pre-weighed cotton balls in the mouth. Collect saliva for a defined period (e.g., 15-30 minutes), replacing the cotton balls at regular intervals (e.g., every 5 minutes).
-
Measurement: Weigh the cotton balls immediately after collection to determine the amount of saliva secreted. The weight difference represents the volume of saliva (1 mg ≈ 1 µL).
-
Data Analysis: Calculate the total amount of saliva secreted over the collection period and express it as a flow rate (mg/min).
Logical Relationship: Salivation Inhibition Assay
Caption: Logical relationship in the pilocarpine-induced salivation assay.
Conclusion
The protocols outlined above provide a comprehensive framework for the in vivo evaluation of this compound in rat models. These studies are essential for characterizing the pharmacodynamic profile of this compound and for providing preclinical data to support its clinical applications. Researchers should adapt these general methodologies to their specific experimental needs, ensuring appropriate controls and statistical analyses are employed.
References
- 1. Synthetic cholinergic blocking agents: this compound bromide, Propantheline bromide, Benztropine mesylate, Orphenadrine citrate, Biperidine hydrochloride | Pharmaguideline [pharmaguideline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C21H26NO3+ | CID 4097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound Bromide used for? [synapse.patsnap.com]
- 5. What are the side effects of this compound Bromide? [synapse.patsnap.com]
Application Notes and Protocols for Methantheline in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methantheline is a synthetic quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors.[1][2] Its primary clinical applications are in the treatment of gastrointestinal disorders characterized by smooth muscle spasms, such as peptic ulcers and irritable bowel syndrome.[3][4] In pharmacological research, this compound serves as a valuable tool for investigating cholinergic signaling pathways in various tissues. The isolated organ bath system, particularly using guinea pig ileum, is a classic and robust in vitro model for characterizing the activity of muscarinic receptor antagonists like this compound.[5][6]
These application notes provide a detailed protocol for determining the potency of this compound as a muscarinic antagonist in the isolated guinea pig ileum preparation. The primary quantitative measure of potency for a competitive antagonist is the pA2 value, which is derived from a Schild analysis.[7][8]
Mechanism of Action
This compound competitively blocks the binding of acetylcholine (ACh) to muscarinic receptors on the surface of smooth muscle cells.[1][2] In the guinea pig ileum, the predominant muscarinic receptor subtype mediating contraction is the M3 receptor.[9] Activation of M3 receptors by ACh initiates a signaling cascade through a Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and subsequent smooth muscle contraction. By blocking the initial binding of ACh to the M3 receptor, this compound prevents this entire downstream signaling cascade, thus inhibiting smooth muscle contraction.
Signaling Pathway of Muscarinic M3 Receptor-Mediated Contraction and its Inhibition by this compound
Caption: Muscarinic M3 receptor signaling pathway in smooth muscle and its inhibition by this compound.
Experimental Protocol: Determination of pA2 Value of this compound in Isolated Guinea Pig Ileum
This protocol outlines the procedure for constructing acetylcholine concentration-response curves in the absence and presence of this compound to determine its pA2 value.
Materials and Reagents
-
Guinea Pig
-
Isolated Organ Bath System (including organ bath, water jacket, thermostat, aerator, and force-displacement transducer)[6][10]
-
Kymograph or data acquisition system
-
This compound bromide[11]
-
Acetylcholine chloride
-
Distilled water
-
Carbogen gas (95% O2, 5% CO2)[4]
-
Syringes and pipettes
Preparation of Tyrode's Solution (1 Liter)
| Component | Molarity (mM) | Weight (g) |
| Sodium Chloride (NaCl) | 137 | 8.0 |
| Potassium Chloride (KCl) | 2.7 | 0.2 |
| Calcium Chloride (CaCl2) | 1.8 | |
| Magnesium Chloride (MgCl2·6H2O) | 1.0 | 0.2 |
| Sodium Bicarbonate (NaHCO3) | 11.9 | 1.0 |
| Sodium Dihydrogen Phosphate (NaH2PO4) | 0.42 | 0.05 |
| Glucose | 5.5 | 1.0 |
| Dissolve CaCl2 separately in a small amount of distilled water and add it to the final solution to avoid precipitation. |
Instructions:
-
Dissolve all components except CaCl2 in approximately 800 mL of distilled water.
-
Dissolve CaCl2 in 50 mL of distilled water.
-
Add the CaCl2 solution to the main solution while stirring.
-
Make up the final volume to 1 liter with distilled water.
-
Aerate the solution with carbogen gas for at least 15-20 minutes before use. The pH should be between 7.2 and 7.4.[14]
Preparation of Drug Solutions
-
Acetylcholine (ACh) Stock Solution (e.g., 10⁻² M): Prepare a stock solution of ACh in distilled water. From this, prepare serial dilutions to be added to the organ bath.
-
This compound Bromide Stock Solution (e.g., 10⁻³ M): this compound bromide is soluble in water.[11] Prepare a stock solution in distilled water. From this, prepare different concentrations to be used in the experiment.
Experimental Procedure
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Open the abdominal cavity and locate the ileum.
-
Carefully excise a segment of the ileum and place it in a petri dish containing fresh, aerated Tyrode's solution.
-
Gently remove the mesenteric attachments and flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.[4]
-
-
Mounting the Tissue:
-
Set up the isolated organ bath and fill the water jacket to maintain a constant temperature of 37°C.[6]
-
Fill the organ bath with Tyrode's solution and continuously bubble it with carbogen gas.[4]
-
Tie one end of the ileum segment to the tissue holder at the bottom of the organ bath and the other end to the force-displacement transducer using a cotton thread.
-
Apply a resting tension of approximately 1 gram to the tissue.[4]
-
Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing with fresh Tyrode's solution every 15 minutes.[4]
-
-
Constructing the Control Acetylcholine Concentration-Response Curve (CRC):
-
Record a stable baseline.
-
Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner. Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration by a factor of 10 until a maximal contraction is achieved.
-
Allow the response to each concentration to plateau before adding the next concentration.
-
After obtaining the maximal response, wash the tissue thoroughly with fresh Tyrode's solution until the baseline tension is restored.
-
-
Constructing Acetylcholine CRCs in the Presence of this compound:
-
Introduce a known concentration of this compound (e.g., 10⁻⁸ M) into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to reach equilibrium.
-
Repeat the cumulative addition of acetylcholine as described in step 3 to construct a new CRC in the presence of this compound.
-
Wash the tissue extensively.
-
Repeat this procedure with at least two other increasing concentrations of this compound (e.g., 3 x 10⁻⁸ M and 10⁻⁷ M).
-
Data Analysis and Presentation
-
Data Collection: For each CRC, record the contractile response (in grams or as a percentage of the maximal control response) for each concentration of acetylcholine.
-
Data Presentation: Summarize the data in a table.
| Acetylcholine Concentration (M) | Response (Control) (% of Max) | Response (+ this compound 10⁻⁸ M) (% of Max) | Response (+ this compound 3x10⁻⁸ M) (% of Max) | Response (+ this compound 10⁻⁷ M) (% of Max) |
| 10⁻⁹ | 5 | 0 | 0 | 0 |
| 10⁻⁸ | 20 | 5 | 2 | 0 |
| 10⁻⁷ | 50 | 25 | 10 | 5 |
| 10⁻⁶ | 80 | 55 | 35 | 20 |
| 10⁻⁵ | 95 | 85 | 65 | 50 |
| 10⁻⁴ | 100 | 98 | 90 | 80 |
| 10⁻³ | 100 | 100 | 98 | 95 |
| EC50 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Log(Dose Ratio - 1) | - | Calculated Value | Calculated Value | Calculated Value |
Note: The data in this table are hypothetical and for illustrative purposes only.
-
Schild Plot Analysis:
-
Determine the EC50 value (the concentration of acetylcholine that produces 50% of the maximal response) for each CRC.
-
Calculate the Dose Ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (control)
-
Calculate log(DR - 1) for each antagonist concentration.
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis. This is the Schild plot.[7][8]
-
Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.[15]
-
Experimental Workflow
Caption: Experimental workflow for determining the pA2 value of this compound.
Conclusion
This protocol provides a comprehensive framework for the characterization of this compound's antagonist activity at muscarinic receptors using the isolated guinea pig ileum preparation. A thorough Schild analysis will yield a pA2 value, which is a critical parameter for quantifying the potency of this competitive antagonist. This information is essential for preclinical drug development and for understanding the pharmacological properties of this compound.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. The action of acetylcholine and other drugs on the efflux of potassium and rubidium from smooth muscle of the guinea-pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guinea pig ileum preparation: Significance and symbolism [wisdomlib.org]
- 6. Guinea Pig Ileum Experiment - 324 Words | Bartleby [bartleby.com]
- 7. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schild equation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 11. This compound BROMIDE | 53-46-3 [chemicalbook.com]
- 12. Tyrode's Solution, Acidic Preparation and Recipe | AAT Bioquest [aatbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Tyrode's Solution - Elabscience® [elabscience.com]
- 15. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Application Notes and Protocols: Characterizing the Antagonistic Effect of Methantheline on Guinea Pig Ileum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methantheline is a synthetic quaternary ammonium compound that functions as a muscarinic receptor antagonist.[1][2] Its primary mechanism of action involves the competitive inhibition of acetylcholine at postganglionic muscarinic receptors, leading to a reduction in smooth muscle spasm and secretory activity in the gastrointestinal tract.[1][2] The isolated guinea pig ileum is a classical and robust ex vivo model for studying the effects of cholinergic and anticholinergic drugs.[3] Its smooth muscle is rich in muscarinic receptors, primarily the M3 subtype, which mediates contraction.[4]
This document provides a detailed protocol for determining the dose-response relationship of this compound as an antagonist to an acetylcholine-induced contraction in the guinea pig ileum. The procedure involves constructing a cumulative concentration-response curve for acetylcholine in the absence and presence of varying concentrations of this compound to determine its potency, often expressed as a pA2 value.
Signaling Pathway of Acetylcholine-Induced Contraction and this compound Inhibition
Acetylcholine (ACh) released from parasympathetic nerve terminals binds to M3 muscarinic receptors on the smooth muscle cells of the ileum.[4][5] This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4][6] The elevated cytosolic Ca2+ binds to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[6] this compound, as a competitive antagonist, binds to the M3 receptors, preventing ACh from binding and thereby inhibiting this signaling cascade and subsequent muscle contraction.
Caption: Muscarinic signaling pathway for smooth muscle contraction and its inhibition by this compound.
Experimental Protocol
This protocol details the steps for isolating a segment of guinea pig ileum and determining the antagonistic effect of this compound on acetylcholine-induced contractions.
Materials and Reagents
-
Guinea Pig
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Acetylcholine (ACh) chloride stock solution
-
This compound bromide stock solution
-
Oxygen (95% O2, 5% CO2 gas mixture)
-
Organ bath system with isometric force transducer
-
Data acquisition system
Procedure
-
Animal Euthanasia and Tissue Dissection:
-
Humanely euthanize a guinea pig following approved institutional guidelines.
-
Perform a laparotomy to expose the abdominal cavity.
-
Locate the ileocecal junction, and carefully excise a segment of the terminal ileum.
-
Place the excised ileum segment into a petri dish containing pre-warmed and aerated Tyrode's solution.
-
-
Ileum Preparation:
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie a thread to each end of an ileum segment.
-
-
Organ Bath Setup:
-
Mount the ileum segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.[3]
-
Attach the lower thread to a fixed hook in the organ bath and the upper thread to an isometric force transducer.
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes of fresh Tyrode's solution every 15 minutes.
-
-
Constructing the Acetylcholine Concentration-Response Curve:
-
After equilibration, record a stable baseline.
-
Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 100 µM).
-
Wait for the response to each concentration to reach a plateau before adding the next concentration.
-
After the maximum contraction is achieved, wash the tissue with fresh Tyrode's solution until it returns to the baseline.
-
-
Determining the Antagonistic Effect of this compound:
-
Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).
-
In the continued presence of this compound, repeat the cumulative acetylcholine concentration-response curve as described in step 4.
-
Wash the tissue extensively to remove both drugs.
-
Repeat this procedure with at least two other increasing concentrations of this compound.
-
Experimental Workflow
The following diagram illustrates the workflow for the experiment.
Caption: Experimental workflow for determining this compound's antagonistic activity.
Data Presentation
The data obtained should be tabulated to show the contractile response (as a percentage of the maximum control response to acetylcholine) at each agonist concentration, both in the absence and presence of the antagonist. The following table provides a representative dataset.
| Acetylcholine Conc. (M) | % Contraction (Control) | % Contraction (+ this compound 1 nM) | % Contraction (+ this compound 10 nM) | % Contraction (+ this compound 100 nM) |
| 1.0E-09 | 5.2 | 2.1 | 0.5 | 0.1 |
| 1.0E-08 | 25.8 | 10.5 | 3.2 | 0.8 |
| 1.0E-07 | 50.1 | 28.9 | 12.1 | 4.5 |
| 1.0E-06 | 78.5 | 55.3 | 35.6 | 15.2 |
| 1.0E-05 | 95.3 | 82.1 | 65.4 | 40.3 |
| 1.0E-04 | 100.0 | 98.2 | 89.7 | 75.1 |
| EC50 | 8.9E-08 | 5.5E-07 | 3.2E-06 | 2.8E-05 |
Note: This data is representative and intended for illustrative purposes.
Data Analysis and Interpretation
The concentration-response curves for acetylcholine in the presence of this compound should show a parallel rightward shift without a reduction in the maximum response, which is characteristic of competitive antagonism. The potency of a competitive antagonist is quantified by its pA2 value. This can be determined using a Schild plot, which graphs log(dose ratio - 1) against the negative log of the molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist. For a competitive antagonist, the Schild plot should yield a straight line with a slope of 1, and the x-intercept provides the pA2 value. The pA2 is the negative logarithm of the antagonist concentration at which the dose ratio is 2. A higher pA2 value indicates a more potent antagonist.
References
- 1. Dissociation constants and relative efficacies of acetylcholine, (+)- and (-)-methacholine at muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 4. rsisinternational.org [rsisinternational.org]
- 5. A comparison of effects measured with isotonic and isometric recording: I. Concentration-effect curves for agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methantheline Bromide in Animal Models of Bladder Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methantheline bromide is a quaternary ammonium antimuscarinic agent that competitively inhibits the action of acetylcholine at muscarinic receptors. In the context of bladder function, it primarily targets M2 and M3 receptors on the detrusor muscle, leading to smooth muscle relaxation and a decrease in bladder contractility.[1] This property makes it a compound of interest for studying and potentially treating bladder dysfunctions characterized by detrusor overactivity, such as overactive bladder (OAB). These application notes provide detailed protocols for utilizing this compound bromide in established animal models of bladder dysfunction, specifically cyclophosphamide-induced cystitis and spinal cord injury models.
While this compound bromide has been used in clinical settings, detailed quantitative data from preclinical animal studies are not extensively available in the public domain. The following protocols and data tables are compiled from existing literature on antimuscarinic agents and standard urological research methodologies. Data for the closely related compound, propantheline bromide, is used as a surrogate where specific data for this compound bromide is unavailable, and this is clearly indicated.
Mechanism of Action: Antimuscarinic Effects on the Bladder
This compound bromide exerts its effects by blocking the binding of acetylcholine (ACh) to muscarinic receptors on the detrusor smooth muscle. The primary receptors involved in bladder contraction are the M3 subtype, which directly mediate smooth muscle contraction, and the M2 subtype, which indirectly contributes to contraction by inhibiting the relaxation signals induced by β-adrenoceptor stimulation.[1] By antagonizing these receptors, this compound bromide reduces the frequency and amplitude of bladder contractions, thereby increasing bladder capacity and reducing symptoms of overactivity.
References
Application Notes and Protocols for Neuronal Activity Recording with Methantheline Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methantheline is a synthetic quaternary ammonium compound that acts as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] While its primary clinical use has been in the treatment of gastrointestinal disorders due to its effects on smooth muscle and secretory glands, its action as a muscarinic antagonist makes it a potential tool for investigating cholinergic modulation of neuronal activity in the central and peripheral nervous systems.[3][4] These application notes provide detailed protocols and illustrative data for researchers interested in utilizing this compound to study its effects on neuronal excitability and synaptic transmission.
Disclaimer: There is a limited amount of publicly available data specifically detailing the use of this compound in neuronal recording experiments. Therefore, the quantitative data and some specific protocol parameters presented here are based on studies of other non-selective and quaternary ammonium muscarinic antagonists, such as propantheline, glycopyrrolate, and atropine, which are expected to have similar mechanisms of action. Researchers should consider this document as a guide and optimize concentrations and protocols for their specific experimental preparations.
Mechanism of Action
This compound competitively blocks the binding of acetylcholine (ACh) to all five subtypes of muscarinic receptors (M1-M5).[1][2] These receptors are G-protein coupled receptors (GPCRs) that mediate diverse downstream signaling cascades in neurons.[5][6] M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[5][6] M2 and M4 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5] The blockade of these receptors by this compound is expected to inhibit these signaling pathways, thereby altering neuronal function.
Data Presentation
The following tables summarize the expected effects of this compound on neuronal activity, based on data from other muscarinic antagonists.
Table 1: Effects of Muscarinic Antagonists on Neuronal Firing Properties
| Parameter | Drug | Concentration Range | Preparation | Observed Effect | Reference (Analogous Compound) |
| Spontaneous Firing Rate | Atropine | 1-10 µM | Hippocampal Slices | Decrease | [This is an illustrative example] |
| Evoked Firing Rate | Scopolamine | 10 µM | Cortical Neurons | Decrease | [This is an illustrative example] |
| Action Potential Threshold | Atropine | 5 µM | Cultured Neurons | No significant change | [This is an illustrative example] |
| Afterhyperpolarization | Scopolamine | 1-10 µM | Hippocampal Neurons | Increase in duration | [This is an illustrative example] |
Table 2: Effects of Muscarinic Antagonists on Synaptic Transmission
| Parameter | Drug | Concentration Range | Preparation | Observed Effect | Reference (Analogous Compound) |
| Excitatory Postsynaptic Potential (EPSP) Amplitude | Atropine | 1 µM | Neocortical Slices | Decrease | [This is an illustrative example] |
| Inhibitory Postsynaptic Potential (IPSP) Amplitude | Pirenzepine (M1 antagonist) | 100 nM | Cortical Neurons | No significant change | [7] |
| Paired-Pulse Ratio | Atropine | 2 µM | Hippocampal Slices | Increase | [This is an illustrative example] |
| Long-Term Potentiation (LTP) | Scopolamine | 5 µM | Hippocampal Slices | Inhibition of induction | [This is an illustrative example] |
Experimental Protocols
Protocol 1: Extracellular Field Potential Recording in Brain Slices
This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) in acute brain slices, a common method to assess synaptic plasticity.
Materials:
-
This compound bromide
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation equipment (vibratome, dissection tools)
-
Recording chamber
-
Glass microelectrodes
-
Electrophysiology rig (amplifier, digitizer, data acquisition software)
-
Stimulating electrode
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, cortex) using a vibratome.
-
Transfer slices to a holding chamber containing aCSF oxygenated with 95% O2 / 5% CO2 and allow them to recover for at least 1 hour at room temperature.[8][9]
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Position a stimulating electrode to activate a desired synaptic pathway (e.g., Schaffer collaterals in the hippocampus).
-
Place a recording electrode filled with aCSF in the dendritic layer to record fEPSPs.
-
-
Baseline Recording:
-
Deliver baseline stimuli (e.g., 0.1 Hz) and adjust the stimulus intensity to elicit a fEPSP of approximately 50% of the maximal response.
-
Record a stable baseline for at least 20 minutes.
-
-
This compound Application:
-
Prepare a stock solution of this compound bromide in distilled water or a suitable solvent.
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-10 µM, to be determined empirically).
-
Switch the perfusion to the this compound-containing aCSF.
-
-
Data Acquisition and Analysis:
-
Continue recording for at least 30-60 minutes during drug application.
-
Monitor changes in the fEPSP slope and amplitude.
-
Perform a washout by switching the perfusion back to normal aCSF and record for another 30-60 minutes to assess reversibility.
-
Analyze the data by normalizing the fEPSP slope to the baseline period.
-
Protocol 2: Whole-Cell Patch-Clamp Recording from Cultured Neurons
This protocol is designed to investigate the effects of this compound on the intrinsic firing properties of individual neurons.
Materials:
-
Primary neuronal cultures or neuronal cell lines
-
This compound bromide
-
Extracellular solution (e.g., Hanks' Balanced Salt Solution)
-
Intracellular solution (K-gluconate based)
-
Patch pipettes
-
Electrophysiology rig with a patch-clamp amplifier
Procedure:
-
Cell Culture:
-
Plate neurons on coverslips coated with an appropriate substrate (e.g., poly-L-lysine) and culture them under standard conditions until they are mature enough for recording (typically 7-14 days in vitro).[10]
-
-
Recording Setup:
-
Place a coverslip with cultured neurons in a recording chamber mounted on an inverted microscope.
-
Continuously perfuse the chamber with extracellular solution.
-
-
Whole-Cell Configuration:
-
Pull patch pipettes from borosilicate glass and fill them with intracellular solution. The pipette resistance should be 3-6 MΩ.
-
Approach a healthy-looking neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Recording Neuronal Activity:
-
In current-clamp mode, record the resting membrane potential and spontaneous firing activity.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and assess neuronal excitability (e.g., input resistance, firing frequency, action potential threshold, and afterhyperpolarization).
-
-
This compound Application:
-
Apply this compound to the bath at the desired concentration (e.g., 1-10 µM).
-
Alternatively, for faster application and washout, use a local perfusion system.
-
-
Data Acquisition and Analysis:
-
Record the effects of this compound on the neuron's firing properties.
-
Perform a washout to check for reversibility.
-
Analyze changes in firing frequency, input resistance, and action potential characteristics.
-
Mandatory Visualizations
Caption: Muscarinic receptor signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for neuronal activity recording with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Irreversible and quaternary muscarinic antagonists discriminate multiple muscarinic receptor binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Bromide used for? [synapse.patsnap.com]
- 4. What are the side effects of this compound Bromide? [synapse.patsnap.com]
- 5. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Parasympathetic nervous system - Wikipedia [en.wikipedia.org]
- 8. digitalcommons.providence.org [digitalcommons.providence.org]
- 9. re-place.be [re-place.be]
- 10. How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methantheline Bromide Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methantheline bromide is a synthetic quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] As a non-selective antagonist, it blocks the actions of acetylcholine at all five subtypes of muscarinic receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes, making this compound bromide a valuable tool for studying cholinergic signaling in various cellular contexts. In cell culture, this compound bromide is utilized to investigate the role of muscarinic receptor signaling in processes such as cell proliferation, differentiation, and secretion. These application notes provide a comprehensive guide to the preparation and use of this compound bromide solutions for in vitro studies.
Chemical Properties and Storage
A clear understanding of the physicochemical properties of this compound bromide is crucial for the accurate preparation of stock solutions and for ensuring its stability throughout the course of an experiment.
| Property | Value |
| Synonyms | Banthine, Vagantin, Methanthelinium bromide |
| CAS Number | 53-46-3 |
| Molecular Formula | C₂₁H₂₆BrNO₃ |
| Molecular Weight | 420.34 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and DMSO |
| Storage | Store powder at -20°C. Stock solutions should be stored at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. |
Mechanism of Action and Signaling Pathways
This compound bromide exerts its effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors on the cell surface. This blockade of mAChRs disrupts downstream signaling cascades. The specific intracellular response depends on the G-protein to which the muscarinic receptor subtype is coupled.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by ACh, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of Gi/o by ACh inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP is a crucial second messenger that activates protein kinase A (PKA), so its reduction leads to decreased PKA activity and a corresponding change in cellular function.
By blocking these pathways, this compound bromide can be used to study the physiological roles of muscarinic receptor activation in different cell types.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound Bromide powder (MW: 420.34 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 420.34 g/mol * 1000 mg/g = 4.2034 mg
-
-
Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh 4.2034 mg of this compound bromide powder.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Using a calibrated pipette, add 1 mL of sterile DMSO.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 20-50 µL) in cryovials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a 10 mM Stock Solution in Sterile Water or PBS
Materials:
-
This compound Bromide powder (MW: 420.34 g/mol )
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe and 0.22 µm syringe filter
Procedure:
-
Calculate the required mass: As in Protocol 1, 4.2034 mg is needed for 1 mL of a 10 mM stock solution.
-
Weighing: Accurately weigh 4.2034 mg of this compound bromide powder in a sterile environment.
-
Dissolution: Add the powder to a sterile tube. Add 1 mL of sterile water or PBS.
-
Mixing: Vortex thoroughly. If dissolution is slow, sonication may be used to facilitate the process.
-
Sterilization: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the filtered solution into a new sterile tube. This step is crucial for removing any potential microbial contamination.
-
Aliquoting and Storage: Distribute the sterile stock solution into single-use aliquots and store at -20°C or -80°C.
Protocol 3: Determining the Optimal Working Concentration using a Cell Viability Assay (e.g., MTT Assay)
It is crucial to determine the optimal, non-toxic working concentration of this compound bromide for your specific cell line and experimental conditions. A dose-response experiment is a prerequisite for any functional assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound bromide stock solution (from Protocol 1 or 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Drug Treatment: Prepare a serial dilution of this compound bromide in complete cell culture medium. It is advisable to start with a broad range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration) and a no-treatment control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound bromide. Incubate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited). For functional assays, it is recommended to use concentrations below the IC50 value.
References
Application Notes and Protocols for Electrophysiology Patch Clamp Studies with Methantheline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the electrophysiological effects of Methantheline using patch clamp techniques. This compound is a synthetic quaternary ammonium antimuscarinic agent, primarily known for its effects on smooth muscle and exocrine glands.[1] Its mechanism of action involves the blockade of muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors that, upon activation by acetylcholine, modulate the activity of various ion channels, leading to changes in cellular excitability. This guide outlines the principles, protocols, and expected outcomes for studying this compound's interaction with ion channels, particularly those modulated by muscarinic receptor activation. While direct quantitative patch clamp data for this compound is not extensively available in public literature, this document provides a framework based on the well-established effects of other muscarinic antagonists.
Introduction to this compound and its Electrophysiological Significance
This compound is an antimuscarinic agent used to treat conditions characterized by smooth muscle spasms and hypersecretion, such as peptic ulcers and irritable bowel syndrome.[2] Its therapeutic effects stem from its ability to antagonize the actions of acetylcholine at muscarinic receptors. Muscarinic receptors are integral to the regulation of numerous physiological processes, including the control of neuronal excitability, cardiac muscle contraction, and smooth muscle tone.
In the context of electrophysiology, the activation of muscarinic receptors is known to modulate a variety of ion channels, including:
-
Potassium (K+) Channels: Activation of M2 and M4 muscarinic receptors can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization. Conversely, activation of M1, M3, and M5 receptors often leads to the inhibition of the M-type potassium current (IK(M)), a voltage-gated potassium current that plays a crucial role in stabilizing the resting membrane potential and preventing repetitive firing in neurons.
-
Calcium (Ca2+) Channels: Muscarinic receptor activation can have complex effects on voltage-gated calcium channels. M2 and M4 receptor activation often leads to the inhibition of N-type and P/Q-type calcium channels via a membrane-delimited pathway involving Gβγ subunits.
By blocking these receptors, this compound is expected to antagonize the effects of acetylcholine and other muscarinic agonists on these ion channels. Patch clamp electrophysiology is the gold-standard technique to directly measure these effects at the single-cell and single-channel level, providing invaluable insights into the drug's mechanism of action, potency, and selectivity.
Principles and Background
Patch clamp electrophysiology allows for the recording of ionic currents flowing through individual ion channels or the whole-cell membrane of a single cell. In the context of studying this compound, the primary application of this technique is to measure the modulation of muscarinic receptor-activated ion channels.
The general principle involves:
-
Establishing a high-resistance seal between a glass micropipette and the membrane of a cell.
-
Gaining electrical access to the cell's interior (whole-cell configuration).
-
Clamping the membrane potential at a desired voltage (voltage-clamp) to record the ionic currents.
-
Applying a muscarinic agonist to activate the receptors and elicit a change in ionic current.
-
Co-applying this compound with the agonist to observe its antagonistic effects.
By measuring the reduction in the agonist-induced current in the presence of varying concentrations of this compound, a dose-response curve can be constructed to determine its inhibitory potency (e.g., IC50).
Signaling Pathways and Experimental Workflow
Signaling Pathway of Muscarinic Receptor-Mediated Ion Channel Modulation
Caption: Muscarinic receptor signaling pathway leading to ion channel modulation.
General Experimental Workflow for a Patch Clamp Study
Caption: Experimental workflow for a patch clamp study of this compound.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for specific cell types and ion channels of interest.
Protocol 1: Inhibition of M-type Potassium Current (IK(M)) in Neuronal Cells
Cell Preparation:
-
Culture a suitable neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons known to express M1/M3/M5 muscarinic receptors and M-currents.
-
Plate cells on glass coverslips suitable for microscopy and patch clamp recording.
Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
-
Muscarinic Agonist: Carbachol or Oxotremorine-M stock solution (e.g., 10 mM in water).
-
This compound: Prepare a stock solution of this compound bromide (e.g., 10 mM in water) and dilute to final concentrations in the external solution.
Patch Clamp Recording:
-
Transfer a coverslip with cultured cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -20 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -20 mV to -60 mV in 10 mV increments for 500 ms) to elicit the deactivating M-current.
-
Record baseline M-currents.
-
Perfuse the cell with a muscarinic agonist (e.g., 10 µM Carbachol) and record the inhibition of the M-current.
-
Co-perfuse with the agonist and varying concentrations of this compound (e.g., 1 nM to 10 µM) and record the current.
-
Perform a washout with the external solution to observe the recovery of the M-current.
Protocol 2: Modulation of Voltage-Gated Calcium Channels
Cell Preparation:
-
Use a cell line (e.g., HEK293) stably expressing the desired muscarinic receptor subtype (e.g., M2) and a specific voltage-gated calcium channel subtype (e.g., Cav2.2 - N-type).
Solutions and Reagents:
-
External Solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). Barium is often used as the charge carrier to enhance the current and block potassium channels.
-
Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels from the inside.
-
Muscarinic Agonist: Acetylcholine or a specific agonist.
-
This compound: Prepare as described in Protocol 1.
Patch Clamp Recording:
-
Follow steps 1-5 from Protocol 1.
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure calcium channels are in a closed, ready-to-be-activated state.
-
Apply a depolarizing voltage step (e.g., to 0 mV for 100 ms) to elicit the calcium current.
-
Record baseline calcium currents.
-
Apply a muscarinic agonist to inhibit the calcium current.
-
Co-apply the agonist and increasing concentrations of this compound to observe the reversal of inhibition.
-
Perform a washout to observe recovery.
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables.
Table 1: Exemplary Quantitative Data for this compound's Antagonism of Muscarinic Agonist-Induced Effects (Note: The following data are hypothetical and serve as a template for presenting experimental results, as direct patch clamp data for this compound is scarce in public literature.)
| Cell Type | Ion Channel | Muscarinic Agonist (Concentration) | This compound IC50 (nM) | Hill Slope |
| Sympathetic Neuron | M-type K+ (IK(M)) | Oxotremorine-M (1 µM) | 150 | 1.1 |
| Atrial Myocyte | GIRK K+ (IKACh) | Carbachol (10 µM) | 250 | 0.9 |
| DRG Neuron | N-type Ca2+ (Cav2.2) | Acetylcholine (100 µM) | 500 | 1.0 |
Data Analysis:
-
Measure the peak current amplitude in the absence (baseline), presence of the agonist, and in the presence of the agonist plus this compound.
-
Calculate the percentage of inhibition of the agonist-induced effect by this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 (the concentration of this compound that causes 50% inhibition) and the Hill slope.
Troubleshooting
| Problem | Possible Cause | Solution |
| Unstable recordings | Poor seal quality or cell health | Use healthy, low-passage cells. Ensure solutions are filtered and at the correct temperature. Polish the pipette tip. |
| No response to agonist | Low receptor expression or desensitization | Use a cell line with confirmed receptor expression. Allow for sufficient washout between agonist applications. |
| Irreversible block by this compound | High drug concentration or slow dissociation | Use lower concentrations of this compound. Allow for a longer washout period. |
| High leak current | Poor seal or cell damage | Discard the cell and try again. Ensure gentle suction when forming the seal. |
Conclusion and Future Directions
This compound, as a muscarinic antagonist, is expected to inhibit the modulation of ion channels by acetylcholine and other muscarinic agonists. The protocols outlined in this document provide a robust framework for quantifying these effects using patch clamp electrophysiology. By studying its impact on specific ion channels like M-type potassium channels and various calcium channels, researchers can gain a deeper understanding of this compound's cellular mechanisms of action.
Future studies could focus on:
-
Determining the subtype selectivity of this compound for different muscarinic receptors by using cell lines expressing individual receptor subtypes.
-
Investigating the voltage-dependency of this compound's block.
-
Exploring the effects of this compound on other ion channels that may be indirectly modulated by muscarinic receptor signaling.
These investigations will be crucial for a comprehensive understanding of this compound's pharmacological profile and for the development of more selective and effective therapeutic agents.
References
- 1. Electric Patch-Clamp Probing and Computational Studies of Lipid Bilayer Structural Fluctuations Induced by Methylamphetamine on a Neuronal Cell Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic inhibition of M-current and a potassium leak conductance in neurones of the rat basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Methantheline bromide solubility and stability in physiological buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of methantheline bromide in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound bromide in physiological buffers?
Q2: What are the primary factors influencing the stability of this compound bromide in solution?
A2: The stability of this compound bromide in solution is primarily influenced by:
-
pH: As an ester, this compound bromide is susceptible to hydrolysis, which is significantly accelerated at alkaline pH. A related compound, methacholine chloride, shows rapid decomposition at pH values greater than 6[3].
-
Temperature: Higher temperatures will generally increase the rate of hydrolysis.
-
Presence of Water: Hydrolysis is a reaction with water, so the compound is more stable in a solid state or in anhydrous solvents.[4]
-
Enzymes: In biological systems, esterases can enzymatically accelerate the hydrolysis of the ester bond.
Q3: How should I prepare a stock solution of this compound bromide?
A3: Due to its limited aqueous solubility and stability, it is advisable to prepare a high-concentration stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO). This stock solution can then be diluted into your aqueous physiological buffer immediately before the experiment to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q4: What are the likely degradation products of this compound bromide?
A4: The primary degradation pathway for this compound bromide is hydrolysis of its ester bond. This would result in the formation of xanthanoic acid and diethylmethyl(2-hydroxyethyl)ammonium bromide.[5][6]
Q5: What are the recommended storage conditions for this compound bromide solutions?
A5: Solid this compound bromide should be stored in a dry, dark place at -20°C for long-term storage or at 0-4°C for short-term storage[2]. Stock solutions in anhydrous DMSO should also be stored at -20°C or -80°C and protected from moisture. Aqueous solutions of this compound bromide are not recommended for long-term storage due to hydrolysis and should be prepared fresh for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound bromide exceeds its solubility limit in the aqueous buffer. The organic solvent from the stock solution is causing the compound to crash out. | - Lower the final concentration of this compound bromide. - Decrease the volume of the stock solution added to the buffer to reduce the final percentage of organic solvent. - Consider using a different co-solvent if compatible with your experimental setup. |
| Rapid loss of compound activity | The compound is degrading, likely due to hydrolysis. The pH of your buffer is too high (alkaline). The temperature of the experiment is too high. | - Prepare fresh solutions immediately before use. - If possible, perform experiments at a lower pH (neutral or slightly acidic). - Conduct experiments at a lower temperature if the protocol allows. - Run a stability study in your buffer to understand the degradation kinetics. |
| Inconsistent experimental results | Inconsistent preparation of solutions. Degradation of the compound over the course of the experiment. | - Standardize your solution preparation protocol. - Always prepare fresh solutions from a reliable stock. - Account for the stability of the compound in the experimental design, potentially by including time-course measurements. |
Data Summary
This compound Bromide Solubility and Stability Profile
| Parameter | Solvent/Buffer | Value | Comments |
| Solubility | Water | Not soluble[][2] | Contradictory information exists as it can be administered in a watery solution.[7] Quantitative data is lacking. |
| DMSO | Soluble[][2] | Recommended for preparing stock solutions. | |
| Physiological Buffers (e.g., PBS) | Data not available | Expected to be low. Empirical determination is necessary. | |
| Stability | Aqueous Solution | Unstable; undergoes hydrolysis[4] | Stability is pH-dependent. |
| Alkaline pH (>7) | Rapid degradation | Hydrolysis is base-catalyzed. Similar compounds show significant degradation above pH 6.[3] | |
| Solid State | Stable | Should be stored in a dry environment.[4] | |
| Primary Degradation Product | Aqueous Solution | Xanthanoic acid[5][6] | Formed via hydrolysis of the ester linkage. |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
-
Preparation: Prepare the desired physiological buffer at the target pH.
-
Addition of Compound: Add an excess amount of this compound bromide to a known volume of the buffer in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the mixture to stand, then centrifuge or filter the solution to remove the undissolved solid.
-
Quantification: Analyze the concentration of this compound bromide in the clear supernatant using a validated analytical method such as HPLC-UV.
-
Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and pH.
Protocol for Assessing Stability in a Physiological Buffer
-
Solution Preparation: Prepare a solution of this compound bromide in the desired physiological buffer at a known concentration.
-
Incubation: Incubate the solution at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Analysis: Immediately analyze the concentration of the remaining this compound bromide in each aliquot using a stability-indicating analytical method (e.g., HPLC) that can separate the parent drug from its degradation products.
-
Data Analysis: Plot the concentration of this compound bromide versus time to determine the degradation kinetics and calculate parameters such as the half-life (t½).
Visualizations
Caption: Factors influencing the stability of this compound bromide.
Caption: Workflow for preparing and testing this compound bromide solutions.
Caption: Proposed hydrolysis degradation pathway of this compound bromide.
References
- 2. medkoo.com [medkoo.com]
- 3. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of the solid-state decomposition of propantheline bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stability-indicating proton nuclear magnetic resonance spectroscopic method for the analysis of propantheline bromide in pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stability-indicating proton nuclear magnetic resonance spectroscopic method for the analysis of propantheline bromide in pharmaceutical samples. | Semantic Scholar [semanticscholar.org]
- 7. Relative bioavailability and pharmacodynamic effects of this compound compared with atropine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Methantheline precipitation in experimental solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Methantheline in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound Bromide and what are its common solvents?
This compound bromide is a synthetic antimuscarinic agent.[][2][3] Its solubility is a critical factor in preparing experimental solutions. There are conflicting reports regarding its water solubility. While some sources describe it as soluble in water, PubChem lists a very low water solubility of 1.32e-04 g/L.[4] However, it is consistently reported to be soluble in dimethyl sulfoxide (DMSO).[][2][5] It is also slightly soluble in chloroform and methanol.[5]
Q2: Why is my this compound precipitating out of my aqueous solution?
Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
Low Aqueous Solubility: As noted, the inherent water solubility of this compound bromide is low.[4]
-
Hydrolysis: Aqueous solutions of this compound bromide are known to be unstable and can hydrolyze, or degrade, over a few days.[5] This degradation can lead to the formation of less soluble byproducts.
-
pH Effects: The pH of the solution can significantly impact the stability and solubility of this compound. Aqueous solutions of this compound bromide typically have a pH of around 5.[5] Changes in pH may promote degradation or reduce solubility.
-
Temperature: Temperature can affect both the rate of dissolution and the stability of the compound in solution.
-
Concentration: Exceeding the solubility limit of this compound in a given solvent will lead to precipitation.
Q3: How can I improve the stability of my this compound solution?
To improve the stability of this compound solutions and prevent precipitation, consider the following:
-
Use of Co-solvents: For aqueous solutions, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous experimental medium is a common strategy.
-
pH Control: Maintaining the pH of the aqueous solution around 5 may help to slow down hydrolysis.[5]
-
Temperature Control: Store stock solutions at low temperatures (-20°C is often recommended) and in the dark to minimize degradation.[][2]
-
Fresh Preparation: Due to the instability of aqueous solutions, it is best to prepare them fresh before each experiment.
-
Use of Stabilizers: One study has suggested that surface-active agents can help stabilize aqueous solutions of this compound bromide.[6]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experimental solutions.
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding this compound to an aqueous buffer. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | 1. Prepare a high-concentration stock solution in DMSO.2. Serially dilute the stock solution in your aqueous buffer to the desired final concentration.3. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%). |
| A clear solution becomes cloudy or forms a precipitate over time. | Hydrolysis of this compound bromide is occurring. | 1. Prepare fresh aqueous solutions for each experiment.2. Store stock solutions at -20°C in the dark.3. Consider adjusting the pH of your aqueous buffer to be slightly acidic (around pH 5) to potentially slow hydrolysis. |
| Precipitation occurs when a DMSO stock solution is added to the aqueous medium. | The addition of the DMSO stock creates a localized high concentration of this compound, causing it to crash out of solution. | 1. Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring gently.2. Warm the aqueous medium slightly (e.g., to 37°C) before adding the DMSO stock to potentially increase solubility, but be mindful of temperature effects on your experiment. |
| Inconsistent results or loss of activity in biological assays. | Degradation of this compound in the aqueous solution. | 1. Confirm the stability of this compound in your specific experimental buffer and under your experimental conditions (time, temperature).2. Prepare fresh solutions immediately before use. |
Data Presentation: this compound Bromide Properties
| Property | Value | Source |
| Molecular Formula | C21H26BrNO3 | [7] |
| Molecular Weight | 420.34 g/mol | [][7] |
| Appearance | Solid powder | [] |
| Melting Point | 174.5 - 176 °C | [][5] |
| pH of 2% Aqueous Solution | ~5.0 | [5] |
| Solubility in Water | 1.32e-04 g/L (conflicting reports exist) | [4] |
| Solubility in Other Solvents | Soluble in DMSO; Slightly soluble in Chloroform and Methanol. | [][2][5] |
| Storage Conditions | -20°C, in the dark, under inert atmosphere. | [][2][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Bromide Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound bromide in DMSO.
-
Materials:
-
This compound bromide powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound bromide powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution until the this compound bromide is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Objective: To prepare a dilute working solution of this compound bromide in cell culture medium from a DMSO stock.
-
Materials:
-
This compound bromide DMSO stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound bromide DMSO stock solution at room temperature.
-
Determine the final concentration of this compound and the final percentage of DMSO required for your experiment (e.g., 10 µM this compound with 0.1% DMSO).
-
Perform serial dilutions of the DMSO stock solution in pre-warmed cell culture medium to achieve the final desired concentration.
-
When adding the DMSO stock to the medium, add it dropwise while gently swirling the tube to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.
-
Use the freshly prepared working solution immediately in your cell culture experiments.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic for troubleshooting precipitation.
Caption: Factors impacting this compound stability.
References
- 2. medkoo.com [medkoo.com]
- 3. This compound Bromide | TargetMol [targetmol.com]
- 4. This compound | C21H26NO3+ | CID 4097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 53-46-3 CAS MSDS (this compound BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Studies on Decomposition and Stabilization of Drugs in Solution. XII. Stabilization of this compound Bromide in Aqueous Solution by Surface-active Agents.(2) [jstage.jst.go.jp]
- 7. scbt.com [scbt.com]
Technical Support Center: Optimizing Methantheline For In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Methantheline in in vitro assays. It includes frequently asked questions, detailed troubleshooting, experimental protocols, and key data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound bromide is a synthetic antimuscarinic agent.[1][] Its primary mechanism of action is to competitively block the action of acetylcholine at muscarinic receptors.[3][4] These receptors are G protein-coupled receptors (GPCRs) found on the surface of various cells, including smooth muscle and glandular tissue.[5][6] By inhibiting acetylcholine, this compound reduces smooth muscle spasms and secretions, particularly in the gastrointestinal tract.[1][7] It specifically targets M3 muscarinic receptors, but like many anticholinergics, it can interact with other muscarinic subtypes (M1-M5).[1][5]
Q2: What is the recommended starting concentration for this compound in an in vitro assay?
A2: The optimal concentration of this compound is highly dependent on the specific cell type, assay system, and experimental endpoint. A common strategy for in vitro testing is to start with a concentration range that is significantly higher than the plasma concentrations observed in vivo.[8] A broad dose-response curve is recommended, starting from a low nanomolar (nM) range up to a high micromolar (µM) range (e.g., 1 nM to 100 µM) to determine the EC50 or IC50 value for your specific system.
Q3: How should I prepare a this compound stock solution?
A3: this compound bromide has slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol, and is also soluble in water.[9][10] However, aqueous solutions are not stable and can hydrolyze over a few days.[9] It is best practice to prepare a high-concentration stock solution in a suitable solvent like DMSO, which is miscible with most cell culture media.[11] The stock solution should be aliquoted and stored at -20°C to maintain stability.[] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: What are the key controls to include in my experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This accounts for any effects of the solvent itself.
-
Untreated Control: Cells that receive no treatment, representing the baseline response.
-
Positive Control (Agonist): A known muscarinic receptor agonist, such as Acetylcholine or Carbachol, to stimulate the pathway that this compound is expected to block.
-
Positive Control (Antagonist): A well-characterized muscarinic antagonist, such as Atropine, to compare the potency and effect of this compound.[6]
Troubleshooting Guide
Q1: I am observing high cell toxicity even at low concentrations of this compound. What could be the cause?
A1:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level for your specific cell line (usually <0.5%). Run a vehicle-only toxicity curve to confirm.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to muscarinic receptor antagonism or off-target effects of the drug. Consider performing a cell viability assay (e.g., MTT, LDH) across your concentration range to distinguish between specific antagonism and general cytotoxicity.
-
Compound Purity: Verify the purity of your this compound bromide compound. Impurities could contribute to unexpected toxicity.
Q2: My assay shows no effect of this compound, even at high concentrations. What should I do?
A2:
-
Receptor Expression: Confirm that your chosen cell line expresses the target muscarinic receptors (primarily M3). This can be verified through techniques like qPCR, Western blot, or flow cytometry.
-
Agonist Concentration: Ensure the concentration of the agonist (e.g., Acetylcholine) used to stimulate the pathway is appropriate. The agonist should be used at a concentration that elicits a submaximal response (e.g., its EC80), which allows for a clear window to observe inhibition.
-
Compound Degradation: this compound in aqueous solutions can be unstable.[9] Ensure your stock solutions are properly stored and prepare fresh working dilutions for each experiment.
-
Assay Window: The difference between the stimulated (agonist only) and baseline (vehicle only) signal may be too small. Optimize the assay parameters (e.g., incubation time, cell number) to increase the signal-to-noise ratio.
Q3: I'm seeing high variability between my replicate wells.
A3:
-
Inconsistent Cell Seeding: Ensure a uniform, single-cell suspension is plated and that cells are evenly distributed across the plate. Edge effects can be minimized by not using the outermost wells of the plate.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent addition of reagents, agonist, and this compound.
-
Compound Precipitation: this compound may have limited solubility in aqueous media. Visually inspect your wells under a microscope for any signs of precipitation after adding the compound. If precipitation occurs, you may need to adjust your solvent or use a lower concentration range.
Experimental Protocols
Protocol: Determining the Optimal Concentration via Dose-Response Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay that measures a downstream effect of muscarinic receptor activation (e.g., calcium flux, IP-1 accumulation).
1. Reagent and Cell Preparation:
- Culture your chosen cell line (known to express muscarinic receptors) to ~80-90% confluency.
- Prepare a high-concentration stock solution of this compound bromide (e.g., 10-50 mM) in DMSO.[] Store at -20°C.
- Prepare a stock solution of a muscarinic agonist (e.g., Carbachol) in sterile water or buffer.
- Prepare assay buffer and cell culture medium as required by your specific assay kit.
2. Cell Seeding:
- Harvest and count the cells.
- Seed the cells into the appropriate microplate (e.g., 96-well or 384-well) at a pre-determined optimal density.
- Incubate for 24 hours (or as required for cell adherence and recovery).
3. Compound Preparation and Treatment:
- Create a serial dilution series of this compound from your stock solution. A common approach is a 10-point, 3-fold or 10-fold dilution series to cover a wide concentration range (e.g., 0.1 nM to 100 µM).
- Add the diluted this compound or vehicle control to the appropriate wells.
- Pre-incubate the cells with this compound for a determined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
4. Agonist Stimulation and Assay Readout:
- Add the muscarinic agonist at its EC80 concentration to all wells except the negative (unstimulated) controls.
- Incubate for the time specified by your assay protocol.
- Perform the assay readout according to the manufacturer's instructions (e.g., measure fluorescence for a calcium flux assay).
5. Data Analysis:
- Normalize the data: Set the average signal from the vehicle-only wells (agonist-stimulated) as 0% inhibition and the average signal from the unstimulated wells as 100% inhibition.
- Plot the normalized response versus the log of the this compound concentration.
- Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Key Data Summary
The following tables summarize key quantitative data for this compound bromide.
Table 1: Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆BrNO₃ | [] |
| Molecular Weight | 420.34 g/mol | [] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly), Water. Insoluble in water is also reported. | [][9][10] |
| Stability | Aqueous solutions are not stable and hydrolyze in a few days. | [9] |
Table 2: Reported In Vitro Assay Concentrations and IC50 Values for Muscarinic Antagonists
| Compound | Receptor Target(s) | Reported IC50 / Ki | Assay Context |
| Imidafenacin | M3, M2 | IC50: 0.3 nM (M3), 4.13 nM (M2) | Receptor binding assay |
| Scopolamine | Muscarinic Receptors | IC50: 55.3 nM | Receptor binding assay |
| Ipratropium bromide | M1, M2, M3 | IC50: 2.9 nM (M1), 2.0 nM (M2), 1.7 nM (M3) | Receptor binding assay |
| Aclidinium Bromide | M1-M5 | Ki: 0.1 - 0.21 nM | Receptor binding assay |
Signaling Pathways and Workflows
This compound Signaling Pathway Diagram
The diagram below illustrates the mechanism by which this compound antagonizes the M3 muscarinic receptor signaling pathway. Acetylcholine (ACh) normally binds to the M3 receptor, activating the Gq protein, which in turn stimulates Phospholipase C (PLC).[12][13] PLC cleaves PIP2 into IP3 and DAG, leading to calcium release and a cellular response.[13] this compound competitively blocks ACh from binding, thus inhibiting this entire cascade.
Caption: Antagonistic action of this compound on the M3 muscarinic receptor pathway.
Experimental Workflow Diagram
This workflow provides a logical progression for determining the optimal concentration of this compound for an in vitro assay.
Caption: Logical workflow for this compound concentration optimization in vitro.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. Synthetic cholinergic blocking agents: this compound bromide, Propantheline bromide, Benztropine mesylate, Orphenadrine citrate, Biperidine hydrochloride | Pharmaguideline [pharmaguideline.com]
- 4. This compound | C21H26NO3+ | CID 4097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. firsthope.co.in [firsthope.co.in]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound BROMIDE | 53-46-3 [chemicalbook.com]
- 10. 53-46-3 CAS MSDS (this compound BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
- 13. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Methantheline bromide experimental variability
Technical Support Center: Methantheline Bromide
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing this compound bromide in experimental settings. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address and mitigate experimental variability.
Part 1: General Information & Mechanism of Action
Q1: What is this compound bromide and what is its primary mechanism of action?
This compound bromide is a synthetic quaternary ammonium compound that functions as a non-selective muscarinic receptor antagonist.[1][2] Its primary mechanism involves competitively blocking the action of acetylcholine at muscarinic receptors located on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[2][3] This blockade is particularly effective at M3 muscarinic receptors, which are prevalent in the smooth muscles and secretory glands of the gastrointestinal tract, leading to reduced motility and secretion.[4] Because it is a quaternary ammonium compound, it acts peripherally and does not typically produce effects on the central nervous system.[1]
Part 2: Troubleshooting Experimental Variability
This section addresses common issues that can lead to inconsistent or unexpected results in experiments involving this compound bromide.
Q2: My results are inconsistent between experiments. What are the most common causes related to the compound itself?
Variability often stems from issues with compound stability and preparation. Key factors to check are:
-
Aqueous Instability: Aqueous solutions of this compound bromide are known to hydrolyze and are not stable for more than a few days.[5][6] It is critical to prepare fresh solutions for each experiment from a frozen stock.
-
Improper Storage: For long-term storage (months to years), the solid compound should be kept at -20°C, protected from light and moisture.[7] Short-term storage (days to weeks) can be at 0-4°C.[7] Stock solutions in DMSO should also be stored at -20°C or -80°C.[7][8]
-
pH Sensitivity: The stability of many drugs in solution is pH-dependent.[9][10] this compound bromide solutions in water typically have a pH of 5.0-5.5.[5][6] Ensure your experimental buffer pH is consistent and does not contribute to compound degradation.
Q3: I am observing lower-than-expected antagonist activity. What could be the issue?
If the inhibitory effect of this compound bromide is weak or absent, consider the following:
-
Compound Degradation: As mentioned above, the primary suspect is the degradation of the compound in aqueous solutions. Prepare a fresh dilution from a validated stock solution immediately before use.
-
Incorrect Concentration: Double-check all calculations for serial dilutions. An error in calculating the concentration of the stock solution or subsequent dilutions is a common source of error.
-
Assay Conditions: The concentration of the agonist used to stimulate the system is critical. If the agonist concentration is too high (saturating), it can be difficult for a competitive antagonist to inhibit the signal effectively. Aim to use an agonist concentration at or near its EC50.
-
Cell/Tissue Health: Ensure that the cells or tissues being used are healthy and responsive. Run a positive control with a known muscarinic antagonist and an agonist-only control to verify the system is working as expected.
Q4: I am seeing unexpected off-target effects or cell toxicity. Why might this happen?
-
High Concentrations: At very high concentrations, compounds can exhibit non-specific effects or toxicity. Determine the optimal concentration range by performing a dose-response curve and use the lowest effective concentration.
-
Solvent Toxicity: The solvent used to dissolve this compound bromide, typically DMSO, can be toxic to cells at higher concentrations.[11] Always run a vehicle control (your final assay buffer containing the same concentration of DMSO as your highest drug concentration) to ensure the observed effects are not due to the solvent. Keep the final DMSO concentration consistent across all wells and preferably below 0.5%.
Part 3: Data Presentation & Physicochemical Properties
Quantitative data is summarized below for easy reference.
Table 1: Physicochemical Properties of this compound Bromide
| Property | Value | Reference |
|---|---|---|
| CAS Number | 53-46-3 | [5][7][12] |
| Molecular Formula | C₂₁H₂₆BrNO₃ | [1][5][7] |
| Molecular Weight | 420.34 g/mol | [5][7][12] |
| Appearance | White, slightly hygroscopic, crystalline solid | [6] |
| Solubility | Freely soluble in water and alcohol; Soluble in DMSO | [5][7] |
| Storage (Solid) | -20°C (long-term); 0-4°C (short-term); Dry, dark | [7] |
| Purity | >98% (for research grade) |[7] |
Table 2: Human Pharmacokinetic Parameters (100 mg Oral Dose)
| Parameter | Value | Reference |
|---|---|---|
| Tmax (Time to Peak) | ~2.5 - 3 h | [13] |
| Cmax (Peak Conc.) | ~25 ng/mL | [13] |
| Elimination Half-life | ~2 h | [13] |
| EC₅₀ (for salivation) | 5.5 ng/mL |[13] |
Part 4: Experimental Protocols
Protocol 1: In Vitro Muscarinic Receptor Competitive Binding Assay
This protocol describes a standard method to determine the binding affinity (Ki) of this compound bromide for a specific muscarinic receptor subtype (e.g., M3) using a radioligand.
Materials:
-
Cell membranes expressing the target muscarinic receptor (e.g., from CHO-M3 cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
This compound bromide stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control (e.g., 1 µM Atropine).
-
96-well plates and filter mats (e.g., GF/B).
-
Scintillation fluid and counter.
Workflow Diagram:
Methodology:
-
Preparation: Prepare serial dilutions of this compound bromide in Assay Buffer from the DMSO stock. The final DMSO concentration in the assay should be ≤0.5%.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay Buffer + Vehicle (DMSO) + Radioligand.
-
Non-Specific Binding (NSB): Assay Buffer + Atropine (1 µM) + Radioligand.
-
Test Compound: Assay Buffer + this compound bromide dilution + Radioligand.
-
-
Initiation: Add the cell membrane preparation to all wells to start the reaction. The final volume should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly aspirate the contents of the wells through a glass fiber filter mat using a cell harvester. This captures the membranes with bound radioligand.
-
Washing: Immediately wash the filters with ice-cold Wash Buffer (e.g., 3x washes) to remove unbound radioligand.
-
Counting: Punch the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Calculate the percentage of specific binding inhibited by each concentration of this compound bromide.
-
Plot the % inhibition against the log concentration of this compound bromide and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Part 5: Frequently Asked Questions (FAQs)
Q5: Is this compound bromide selective for a specific muscarinic receptor subtype? No, this compound bromide is considered a non-selective muscarinic antagonist, meaning it can bind to various muscarinic receptor subtypes (M1-M5).[1] However, its therapeutic effects in the GI tract are primarily attributed to its action on M3 receptors.[4]
Q6: What are the expected side effects in animal studies? Based on its mechanism, expected side effects in in vivo models are extensions of its anticholinergic activity. These include dry mouth (reduced salivation), blurred vision (mydriasis), constipation (reduced gut motility), urinary retention, and tachycardia (increased heart rate).[1][4][14]
Q7: Can I use this compound bromide for in vivo studies? Yes. It can be administered orally or via injection.[3] However, researchers should be aware of its high pharmacokinetic variability, slow absorption, and rapid elimination, which may require careful planning of dosing schedules to maintain effective concentrations.[13] Various formulations using DMSO, PEG300, Tween 80, or corn oil have been described for animal administration.[11]
Q8: How does this compound bromide compare to other muscarinic antagonists like Atropine? Both are muscarinic antagonists. This compound is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier, whereas Atropine is a tertiary amine and can have central nervous system effects. In one study, the antimuscarinic effects of this compound were observed to be stronger and persist longer than those of atropine for certain functions like salivation.[13]
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. This compound | C21H26NO3+ | CID 4097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic cholinergic blocking agents: this compound bromide, Propantheline bromide, Benztropine mesylate, Orphenadrine citrate, Biperidine hydrochloride | Pharmaguideline [pharmaguideline.com]
- 4. What is this compound Bromide used for? [synapse.patsnap.com]
- 5. This compound Bromide [drugfuture.com]
- 6. Page loading... [guidechem.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound-d3 bromide (MTB 51-d3; Mantheline-d3; Metantyl-d3; Metanyl-d3; Metaxan-d3; Methanide-d3) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 12. scbt.com [scbt.com]
- 13. Relative bioavailability and pharmacodynamic effects of this compound compared with atropine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are the side effects of this compound Bromide? [synapse.patsnap.com]
Methantheline stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of methantheline under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound bromide?
A1: For long-term storage, this compound bromide powder should be stored at -20°C for up to 3 years.[1] If dissolved in a solvent, it is recommended to store the solution at -80°C for up to 1 year.[1]
Q2: My aqueous solution of this compound bromide seems to be losing potency. What could be the cause?
A2: this compound bromide is an ester of a quaternary ammonium compound and is known to be susceptible to hydrolysis in aqueous solutions, which can lead to a loss of potency over time.[2] The rate of hydrolysis is influenced by the pH of the solution.
Q3: How does pH affect the stability of this compound in an aqueous solution?
A3: While specific data for this compound is limited, ester hydrolysis is generally catalyzed by both acidic and basic conditions. For similar compounds, decomposition is more rapid as the pH is raised. For instance, solutions of the related compound methacholine chloride decompose rapidly at a pH greater than 6.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
A4: Unexpected peaks likely represent degradation products. The primary degradation pathway for this compound in aqueous solution is hydrolysis, which would yield xanthene-9-carboxylic acid and diethyl(2-hydroxyethyl)methylammonium bromide. Other stress factors like light or high temperatures can also lead to different degradation products.
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, it is recommended to prepare aqueous solutions fresh. If a solution must be stored, it should be kept at a low temperature and protected from light. The pH of the solution should be controlled, preferably in the acidic range, as aqueous solutions of this compound bromide have a pH of about 5.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency in Solid Form | Improper storage conditions (e.g., exposure to high humidity). This compound bromide is slightly hygroscopic. | Store in a tightly sealed container in a desiccator at the recommended temperature of -20°C. |
| Rapid Degradation of Aqueous Solutions | High pH of the solution. Elevated storage temperature. Exposure to light. | Prepare solutions fresh before use. If storage is necessary, store at 2-8°C for a short period, protect from light, and buffer the solution to a slightly acidic pH. |
| Inconsistent Analytical Results | Degradation of the sample during the analytical procedure. Non-validated analytical method. | Use a validated stability-indicating HPLC method. Ensure the mobile phase and sample diluent are optimized to minimize on-column degradation. |
| Formation of Unknown Impurities | Exposure to stress conditions such as heat, light, or oxidizing agents. | Conduct a forced degradation study to identify potential degradation products and establish the degradation pathway. Protect the sample from light and excessive heat. |
Data on Storage Conditions
| Formulation | Storage Condition | Shelf-Life |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
| Aqueous Solution | Room Temperature | Prone to hydrolysis within a few days.[2] |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound Bromide
Forced degradation studies are essential for developing and validating stability-indicating analytical methods. Here is a general protocol based on ICH guidelines:
-
Preparation of Stock Solution: Prepare a stock solution of this compound bromide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Thermal Degradation: Expose the solid powder of this compound bromide to a dry heat of 105°C for a specified period (e.g., 24, 48, 72 hours). Also, heat the stock solution at 60°C.
-
Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze the stressed samples at different time points using a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Example of a Stability-Indicating HPLC Method
While a specific validated method for this compound is not available in the public domain, a general approach for a related compound, propantheline bromide, can be adapted.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Primary degradation pathway of this compound bromide.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Improving Methantheline Delivery in In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methantheline in in vivo experiments. The following information is designed to address common challenges encountered during experimental procedures and improve the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic quaternary ammonium antimuscarinic agent.[1][2] Its primary mechanism of action is the inhibition of muscarinic acetylcholine receptors on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[1] This blockade of acetylcholine's effects leads to reduced gastrointestinal motility and secretion, making it useful for treating conditions like peptic ulcers and irritable bowel syndrome.[1][3]
Q2: Why am I observing inconsistent results and low efficacy in my in vivo experiments with this compound?
A significant challenge with oral administration of this compound is its "erratic, incomplete and irregular absorption," which can lead to low and variable bioavailability.[4][5] This is primarily due to its structure as a quaternary ammonium compound, which carries a permanent positive charge. This charge limits its ability to passively diffuse across the intestinal epithelium, making its absorption dependent on the less efficient paracellular pathway.
Q3: Is the poor bioavailability of this compound related to its solubility?
No, this compound bromide is reported to be "freely soluble in water".[1] Therefore, its poor oral absorption is not a result of low solubility but rather its low membrane permeability.
Q4: Can food intake affect the in vivo performance of this compound?
Yes, the oral absorption of quaternary ammonium compounds can be significantly reduced when taken with food.[6][7] This "negative food effect" is thought to be due to the binding of these positively charged molecules to bile micelles and food components, which reduces the fraction of unbound drug available for absorption.[6]
Q5: How stable is this compound in solution and in the gastrointestinal tract?
Aqueous solutions of this compound bromide are known to be unstable and can hydrolyze after a few days.[1][3] The stability in the gastrointestinal tract can be influenced by pH and enzymatic degradation. While specific data on its GI stability is limited, the ester linkage in its structure could be susceptible to hydrolysis under certain pH conditions.[8]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability
Symptoms:
-
Inconsistent plasma concentrations of this compound between subjects.
-
Lack of a clear dose-response relationship.
-
Lower than expected therapeutic effect.
Potential Causes:
-
Low membrane permeability: Due to its permanent positive charge, this compound has difficulty crossing the lipid-rich intestinal cell membranes.
-
P-glycoprotein (P-gp) efflux: As a cationic molecule, this compound may be a substrate for the P-gp efflux transporter, which actively pumps the drug out of intestinal cells and back into the lumen.[9]
-
Binding to luminal contents: Interaction with food and bile salts can reduce the concentration of free this compound available for absorption.[6]
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Nanoparticle Encapsulation | Encapsulating this compound in polymeric nanoparticles can protect it from the GI environment and facilitate its uptake by intestinal cells through endocytosis, bypassing the traditional absorption pathways.[10][11] | Protects the drug from degradation. Can be designed for targeted delivery. May overcome P-gp efflux.[12] | Complex formulation process. Potential for batch-to-batch variability. Biocompatibility of materials needs to be assessed. |
| Liposomal Delivery | As a hydrophilic drug, this compound can be encapsulated in the aqueous core of liposomes. Liposomes can enhance absorption by fusing with the cell membrane or through endocytosis.[13][14] | Biocompatible and biodegradable. Can encapsulate both hydrophilic and hydrophobic drugs. Can be surface-modified for targeting.[14] | Can have low encapsulation efficiency for hydrophilic drugs.[2] Stability during storage and in the GI tract can be a concern. |
| Use of Permeation Enhancers | Co-administration with permeation enhancers can transiently open the tight junctions between intestinal cells, increasing paracellular absorption.[15][16] | Simple to incorporate into formulations. A well-studied approach for improving absorption of poorly permeable drugs.[15] | Potential for local irritation and toxicity.[6] The effect can be transient and variable. |
| Co-administration with P-gp Inhibitors | Using a known P-gp inhibitor can block the efflux of this compound, thereby increasing its intracellular concentration and net absorption.[17][18] | Can significantly increase the bioavailability of P-gp substrates.[10] | Potential for drug-drug interactions with the inhibitor. The inhibitor itself may have off-target effects. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation
This protocol describes a modified nanoprecipitation method suitable for encapsulating a water-soluble drug like this compound bromide.
Materials:
-
This compound bromide
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Poloxamer 407 (stabilizer)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Prepare the Aqueous Phase: Dissolve this compound bromide in deionized water to a desired concentration (e.g., 10 mg/mL).
-
Prepare the Organic Phase: Dissolve PLGA in acetone to a specific concentration (e.g., 50 mg/mL).
-
Nanoprecipitation:
-
Place a defined volume of the aqueous this compound bromide solution in a beaker and stir at a constant, moderate speed.
-
Slowly add the organic PLGA solution dropwise into the stirring aqueous phase. Nanoparticles will form spontaneously as the acetone diffuses into the water, causing the PLGA to precipitate around the aqueous drug solution.
-
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature or use a rotary evaporator under reduced pressure to remove the acetone.
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant, which contains the unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles and remove any remaining free drug.
-
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose) should be added before freezing to prevent aggregation.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of this compound in the supernatant after the first centrifugation using a suitable analytical method (e.g., HPLC) and calculate the percentage of encapsulated drug relative to the initial amount used.
-
Protocol 2: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method
This protocol is a standard method for preparing multilamellar vesicles (MLVs) that can encapsulate hydrophilic drugs like this compound bromide.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
This compound bromide
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (bath or probe)
-
Extruder (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., phosphatidylcholine and cholesterol in a desired molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Place the flask under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of this compound bromide in PBS at the desired concentration.
-
Add the this compound bromide solution to the flask containing the lipid film.
-
Hydrate the film by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will cause the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the drug solution.
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform liposomes (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion.
-
Sonication: Use a bath sonicator for several minutes or a probe sonicator for shorter periods (be cautious of overheating).
-
Extrusion: Pass the MLV suspension through polycarbonate membranes with defined pore sizes using an extruder. This is the preferred method for obtaining a narrow size distribution.
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
-
Characterization:
-
Vesicle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Disrupt the liposomes with a suitable solvent (e.g., methanol) and quantify the total amount of encapsulated this compound using a suitable analytical method (e.g., HPLC). Compare this to the initial amount of drug used.
-
Visualizations
Signaling Pathway
Caption: this compound competitively blocks the M3 muscarinic acetylcholine receptor.
Experimental Workflow: Nanoparticle Formulation and Evaluation
Caption: Workflow for this compound nanoparticle formulation and testing.
Logical Relationship: Troubleshooting Low Bioavailability
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gba-group.com [gba-group.com]
- 4. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. In vitro and in vivo evaluations of the efficacy and safety of skin permeation enhancers using flurbiprofen as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Food and bile micelle binding of quaternary ammonium compounds | ADMET and DMPK [pub.iapchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. Evaluation of Permeation Enhancers for Vaginal Delivery of Buserelin Acetate Using a Validated Chromatographic Method and Ex Vivo Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Methantheline in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of Methantheline in animal research models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected pharmacological effects and potential side effects of this compound in animal models?
A1: this compound is a synthetic quaternary ammonium antimuscarinic agent. Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors (M1, M2, and M3). Therefore, its pharmacological effects and side effects are extensions of its anticholinergic properties.
Expected Pharmacological Effects:
-
Reduction of gastrointestinal motility and secretions.
-
Decrease in urinary bladder tone.
-
Reduction of salivary and bronchial secretions.
Commonly Observed Side Effects:
-
Dry mouth (observed as increased drinking or licking).
-
Mydriasis (dilation of the pupils).
-
Tachycardia (increased heart rate).
-
Constipation or decreased gastrointestinal emptying.
-
Urinary retention.
-
Decreased weight gain at higher doses.
Q2: Are there any mortality data available from animal toxicity studies with compounds related to this compound?
A2: Yes, in a 13-week subchronic toxicity study of Propantheline bromide, a structurally related antimuscarinic agent, the highest administered dose of 24,000 ppm in the feed was fatal to B6C3F1 mice.[1] All Fischer 344/N rats survived at this concentration.[1]
Q3: What are the typical signs of toxicity to watch for during an acute toxicity study with this compound?
A3: In an acute toxicity study, researchers should monitor for a range of clinical signs, particularly those related to the central nervous system and autonomic nervous system. A Functional Observational Battery (FOB) is a standardized method for this. Key observations include:
-
Changes in posture, gait, and mobility.
-
Presence of tremors, convulsions, or ataxia.
-
Alterations in arousal levels (e.g., hyperactivity, lethargy).
-
Autonomic signs such as salivation, lacrimation, piloerection, and changes in pupil size.
-
Unusual behaviors like circling, head-flicking, or self-mutilation.
Troubleshooting Guides
Problem: Unexpected high incidence of mortality in mice during an acute toxicity study.
Possible Cause: The dose range selected may be too high. The median lethal dose (LD50) for this compound bromide administered intraperitoneally in mice has been reported as 76 mg/kg. Oral toxicity may differ, but this value suggests that doses approaching this range could be lethal.
Troubleshooting Steps:
-
Review Dose Selection: Compare your dose levels with the reported LD50. For a new study, it is advisable to start with a wider range of doses, including several lower doses, to establish a dose-response relationship.
-
Route of Administration: Confirm the correct route of administration and vehicle. The toxicity profile can vary significantly between different routes (e.g., oral, intraperitoneal, intravenous).
-
Animal Strain and Health: Ensure the use of a consistent and healthy mouse strain. Underlying health issues can increase susceptibility to drug toxicity.
-
Observation Period: Implement a rigorous observation schedule immediately after dosing to detect early signs of severe toxicity, allowing for humane intervention if necessary.
Problem: Significant decrease in body weight and food consumption in rats during a subchronic study.
Possible Cause: Anticholinergic effects of this compound can lead to decreased gastrointestinal motility and potentially reduced appetite or difficulty eating due to dry mouth.
Troubleshooting Steps:
-
Dose-Response Assessment: Analyze if the effect is dose-dependent. A clear correlation between higher doses and more significant weight loss points to a drug-related effect.
-
Monitor Water Intake: Increased water consumption can be an indicator of dry mouth. Ensure ad libitum access to water.
-
Dietary Analysis: If the drug is administered in the feed, assess the palatability of the medicated diet. A significant decrease in food consumption might be due to taste aversion. Consider alternative dosing methods like oral gavage if this is a confounding factor.
-
Gastrointestinal Motility Assessment: If feasible within the study protocol, perform a gastrointestinal transit study (e.g., charcoal meal test) on a satellite group of animals to quantify the effect on motility.
Problem: Cardiovascular abnormalities observed in telemetered dogs (e.g., tachycardia, arrhythmias).
Possible Cause: this compound, as a muscarinic antagonist, blocks the parasympathetic (vagal) input to the heart. This can lead to an increased heart rate (tachycardia) and potentially arrhythmias, especially at higher doses.
Troubleshooting Steps:
-
Correlate with Drug Exposure: Analyze telemetry data in conjunction with pharmacokinetic data to establish a temporal relationship between peak drug concentrations and the onset of cardiovascular effects.
-
ECG Analysis: Perform detailed ECG analysis to characterize the type of arrhythmia. This can help in understanding the underlying electrophysiological mechanism.
-
Dose Escalation Design: In safety pharmacology studies, a dose-escalation design is crucial. Start with a low dose and gradually increase it while continuously monitoring cardiovascular parameters. This helps in identifying the threshold for adverse effects.
-
Baseline Data: Ensure that you have stable and adequate baseline cardiovascular data for each animal before drug administration to make accurate comparisons.
Quantitative Data from a Related Compound
The following table summarizes the findings from a 13-week subchronic toxicity study of Propantheline bromide , a related anticholinergic drug, in Fischer 344/N rats and B6C3F1 mice.[1] This data can be used as a reference for potential dose-related side effects of this compound.
| Species | Dose (ppm in feed) | Key Findings |
| Rat (Fischer 344/N) | 24,000 | Decreased weight gain in males and females. |
| 24,000 | Dilated pupils and decreased gastrointestinal emptying in males and females. | |
| 24,000 | Hyperplasia of the transitional epithelium of the urinary bladder in males. | |
| Mouse (B6C3F1) | 6,000 | Decreased weight gain in males and females. |
| 24,000 | Decreased weight gain in males and females. | |
| 24,000 | Fatal to both males and females. |
Experimental Protocols
Acute Oral Toxicity Study (General Protocol)
This is a generalized protocol based on standard guidelines and can be adapted for this compound.
-
Animal Model: Young adult rats or mice (e.g., Sprague-Dawley rats or CD-1 mice), with equal numbers of males and females.
-
Group Size: A minimum of 5 animals per sex per group.
-
Dose Levels: At least three dose levels plus a vehicle control group. Doses should be selected to identify a dose that causes overt toxicity and a dose that causes no observable effects. A limit test at 2000 or 5000 mg/kg may be performed if low toxicity is expected.
-
Administration: Single oral dose via gavage. Animals are fasted overnight before dosing.
-
Observations:
-
Continuous observation for the first 4 hours post-dosing.
-
Regular checks for mortality and clinical signs of toxicity for 14 days.
-
Body weight measurement before dosing and at least weekly thereafter.
-
-
Endpoint: At day 14, all surviving animals are euthanized for gross necropsy.
Cardiovascular Safety Pharmacology in Dogs (General Protocol)
This protocol outlines a typical study to assess the cardiovascular effects of a test compound.
-
Animal Model: Conscious, telemetered Beagle dogs.
-
Group Size: Typically 4-6 animals in a crossover design.
-
Dose Levels: At least three dose levels plus a vehicle control.
-
Administration: Oral administration (e.g., capsule or gavage).
-
Data Collection:
-
Continuous recording of ECG, blood pressure, and heart rate via telemetry.
-
Data is collected for a defined period before dosing to establish a baseline (e.g., 24 hours).
-
Data is collected continuously for at least 24 hours post-dose.
-
-
Analysis:
-
Heart rate, PR interval, QRS duration, and QT interval are measured and corrected for heart rate (e.g., using Bazett's or Fridericia's formula).
-
Systolic, diastolic, and mean arterial blood pressure are analyzed.
-
Data are analyzed for statistically significant changes from baseline and compared to the vehicle control group.
-
Signaling Pathway Diagrams
Caption: Mechanism of this compound action.
Caption: General workflow for a preclinical toxicity study.
References
Technical Support Center: Effective Dosage Calculation for Methantheline in Research
Welcome to the technical support center for researchers utilizing Methantheline in their experimental work. This resource provides essential information, troubleshooting guides, and detailed protocols to facilitate the effective and accurate use of this compound in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic quaternary ammonium antimuscarinic agent.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M3 subtype, which are predominantly found on smooth muscle cells and secretory glands.[2] By blocking these receptors, this compound inhibits the effects of the parasympathetic nervous system, leading to smooth muscle relaxation and reduced glandular secretions.[2]
Q2: What are the common research applications of this compound?
A2: Given its mechanism of action, this compound is primarily used in research to study conditions related to smooth muscle spasms and hypersecretion. Common applications include the investigation of peptic ulcer disease, irritable bowel syndrome (IBS), pancreatitis, gastritis, and bladder irritability.[1]
Q3: What is the stability of this compound Bromide in aqueous solutions?
A3: Aqueous solutions of this compound Bromide are not stable and tend to hydrolyze over a few days.[3] It is recommended to prepare fresh solutions for each experiment. The pH of a 2% aqueous solution is approximately 5.0-5.5.[3]
Q4: What are the known off-target effects of this compound?
A4: As a muscarinic antagonist, this compound can have systemic anticholinergic effects, which may be considered off-target depending on the research focus. These can include dry mouth, blurred vision, tachycardia, and urinary retention.[4] At higher doses, it may also exhibit some ganglionic blocking activity.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during experiments with this compound.
Q1: I am not observing the expected inhibitory effect of this compound in my in vivo experiment. What could be the reason?
A1: Several factors could contribute to a lack of efficacy:
-
Dosage: The administered dose may be too low. Refer to the in vivo dosage table below for guidance and consider performing a dose-response study to determine the optimal dose for your specific animal model and endpoint.
-
Route of Administration: The route of administration can significantly impact bioavailability. Intravenous or intraperitoneal injections generally lead to more rapid and consistent effects compared to oral administration.
-
Compound Stability: As this compound Bromide can hydrolyze in aqueous solutions, ensure that your formulation was freshly prepared.[3]
-
Animal Model: The sensitivity to anticholinergic agents can vary between species and even strains.
Q2: My this compound Bromide is not dissolving properly in my desired vehicle.
A2: this compound Bromide is freely soluble in water and alcohol, but practically insoluble in ether.[3] For in vivo studies where an aqueous vehicle is not suitable, consider the following:
-
Co-solvents: A common vehicle for poorly water-soluble drugs for in vivo use is a mixture of DMSO, PEG300, Tween 80, and saline. However, as this compound Bromide is water-soluble, this may not be necessary. If you encounter solubility issues in your specific buffer, a small amount of a co-solvent like ethanol may be helpful, but be mindful of its potential effects on your experiment.
-
pH Adjustment: The solubility of this compound is not highly pH-dependent, but ensuring the pH of your solution is around 5.0-5.5 may aid in dissolution.[3]
Q3: I am observing significant systemic side effects in my animal model. How can I mitigate these?
A3: Systemic anticholinergic effects are expected with this compound. To minimize these while still achieving the desired local effect, consider:
-
Localized Delivery: If your research question allows, consider local administration of the drug (e.g., direct application to a specific tissue) to reduce systemic exposure.
-
Dose Titration: Carefully titrate the dose to the minimum effective level to reduce the incidence and severity of side effects.
-
Choice of Antagonist: If systemic effects are a major concern, you might consider using a more receptor-subtype-selective muscarinic antagonist if appropriate for your research question.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a related compound, Propantheline Bromide, to aid in experimental design.
Table 1: In Vivo Effective Dosages
| Compound | Animal Model | Application | Dosage | Route of Administration | Reference |
| This compound | Rat | Inhibition of Gastric Secretion | Not explicitly stated, but used in assays. | Not specified | [5] |
| Propantheline Bromide | Rhesus Monkey | Inhibition of Gastric Secretion | 0.03 - 0.3 mg/kg | Intravenous (bolus) | [6] |
Table 2: In Vitro Effective Concentrations
| Compound | Tissue/Cell Model | Application | Effective Concentration | Reference |
| Propantheline Bromide | Guinea Pig Bladder Smooth Muscle | Inhibition of Acetylcholine-induced contraction | 10⁻⁵ to 10⁻³ mol/L | [7] |
Table 3: Toxicological Data
| Compound | Animal Model | LD50 | Route of Administration | Reference |
| This compound Bromide | Mouse | 76 mg/kg | Intraperitoneal | [3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Smooth Muscle Relaxation
This protocol provides a general framework for assessing the inhibitory effect of this compound Bromide on agonist-induced smooth muscle contraction using an isolated organ bath setup.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat trachea)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Agonist (e.g., Acetylcholine, Carbachol)
-
This compound Bromide
-
Isolated organ bath system with isometric force transducer
Methodology:
-
Prepare the isolated tissue and mount it in the organ bath containing pre-warmed and aerated physiological salt solution.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
-
Induce a submaximal contraction with the chosen agonist.
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound Bromide to the bath.
-
Record the relaxation response at each concentration.
-
Wash the tissue extensively to return to baseline.
-
Analyze the data to determine the IC50 of this compound Bromide.
Protocol 2: In Vivo Assessment of Gastric Acid Secretion Inhibition in a Rat Model
This protocol outlines a general procedure for evaluating the anti-secretory effects of this compound Bromide in an anesthetized rat model.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., urethane)
-
Surgical instruments for pyloric ligation
-
This compound Bromide
-
Vehicle (e.g., sterile saline)
-
pH meter
Methodology:
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rats.
-
Perform a midline laparotomy and ligate the pylorus.
-
Administer this compound Bromide (or vehicle) via the desired route (e.g., intraperitoneal injection).
-
After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.
-
Centrifuge the gastric contents and measure the volume and pH of the supernatant.
-
Calculate the total acid output.
Visualizations
Muscarinic Receptor Signaling Pathway
Caption: Muscarinic receptor signaling pathways and the antagonistic action of this compound.
Experimental Workflow for In Vitro Smooth Muscle Relaxation Assay
Caption: A typical experimental workflow for an in vitro smooth muscle relaxation assay.
References
- 1. Page loading... [guidechem.com]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. This compound Bromide [drugfuture.com]
- 4. What are the side effects of this compound Bromide? [synapse.patsnap.com]
- 5. A quantitative method for the assay of inhibitors of acid gastric secretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastric antisecretory effects of propantheline bromide and metiamide in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Methantheline Interference with Common Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from methantheline in common experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic quaternary ammonium compound that acts as a muscarinic acetylcholine receptor antagonist. It competitively blocks the action of acetylcholine at muscarinic receptors on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine. This antagonism leads to a reduction in parasympathetic nervous system activity, affecting various bodily functions including those of the stomach, intestines, bladder, and exocrine glands.
Q2: Can this compound interfere with my cell viability and proliferation assays (e.g., MTT, XTT)?
Yes, this compound has the potential to interfere with cell viability and proliferation assays that rely on cellular metabolic activity. As a muscarinic antagonist, this compound can alter cellular signaling pathways that influence cell proliferation and metabolism. For example, in certain cancer cell lines, muscarinic receptor antagonists have been shown to inhibit cell proliferation.[1] This could be misinterpreted as a cytotoxic effect in an assay like the MTT assay, which measures metabolic activity as an indicator of cell viability.[2]
Potential Mechanisms of Interference in Cell Viability Assays:
-
Altered Cellular Metabolism: By blocking muscarinic receptors, this compound can modulate signaling pathways that regulate cellular metabolism. This could lead to a decrease in the reduction of tetrazolium salts (like MTT) to formazan, resulting in a lower absorbance reading that falsely suggests decreased cell viability.
-
Inhibition of Cell Proliferation: this compound's antiproliferative effects on certain cell types could lead to a lower cell number at the end of the treatment period, which would be accurately reflected as reduced viability by the assay, but this is a pharmacological effect, not a direct chemical interference with the assay components.
Q3: How might this compound affect my ELISA results?
This compound, as a small molecule, is less likely to cause steric hindrance that would block antibody-antigen binding in an ELISA. However, interference can still occur through non-specific binding. Quaternary ammonium compounds can sometimes interact with proteins and other macromolecules through electrostatic interactions.
Potential Mechanisms of Interference in ELISAs:
-
Non-Specific Binding: this compound could non-specifically bind to the capture antibody, detection antibody, or the target antigen, potentially interfering with the specific binding events required for a successful ELISA.[3]
-
Alteration of Protein Conformation: While less likely, high concentrations of this compound could potentially alter the conformation of the antibodies or the antigen, affecting their binding affinity.
Q4: Could this compound interfere with reporter gene assays (e.g., luciferase, beta-galactosidase)?
Yes, interference with reporter gene assays is possible, primarily through its action on cellular signaling pathways. If the reporter gene's expression is regulated by a promoter that is influenced by muscarinic receptor signaling, this compound could alter the reporter signal.
Potential Mechanisms of Interference in Reporter Gene Assays:
-
Modulation of Upstream Signaling: Muscarinic receptors are G protein-coupled receptors (GPCRs) that can activate various downstream signaling cascades, including those involving protein kinase C (PKC) and cyclic AMP (cAMP).[4][5][6][7] If the promoter driving your reporter gene contains response elements for transcription factors regulated by these pathways, this compound could either increase or decrease reporter gene expression, leading to a false positive or false negative result.
Q5: Is it possible for this compound to affect my calcium imaging assays?
Absolutely. Muscarinic receptors, particularly the M1, M3, and M5 subtypes, are coupled to Gq/11 proteins, which activate phospholipase C (PLC).[8] PLC activation leads to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores. By blocking these receptors, this compound would be expected to inhibit acetylcholine-induced increases in intracellular calcium.
Expected Effect in Calcium Imaging Assays:
-
Inhibition of Agonist-Induced Calcium Release: When cells expressing the relevant muscarinic receptors are stimulated with a muscarinic agonist (like carbachol or acetylcholine), a rise in intracellular calcium is expected. Pre-treatment with this compound should block or significantly reduce this response.
Troubleshooting Guides
Guide 1: Investigating Unexpected Results in Cell Viability Assays
If you observe an unexpected decrease in cell viability when treating with this compound, follow these steps to determine if it is a true cytotoxic effect or an assay interference.
Troubleshooting Workflow for Cell Viability Assays
Caption: Troubleshooting workflow for cell viability assays.
Detailed Steps:
-
Perform a Cell-Free Control:
-
Purpose: To determine if this compound directly reacts with the assay reagents.
-
Procedure: Prepare wells with culture medium and this compound at the same concentrations used in your experiment, but without cells. Add the viability reagent (e.g., MTT, XTT) and incubate for the same duration.
-
Interpretation: If you observe a color change in the cell-free wells containing this compound, it indicates direct chemical interference with the reagent.
-
-
Use an Orthogonal Viability Assay:
-
Purpose: To measure cell viability using a method with a different underlying principle.
-
Procedure: Repeat the experiment using an alternative viability assay. For example, if you initially used an MTT assay (measures metabolic activity), switch to a crystal violet assay (stains total protein, reflecting cell number) or a trypan blue exclusion assay (measures membrane integrity).
-
Interpretation: If the results from the orthogonal assay are consistent with your initial findings, it is more likely that this compound is having a true pharmacological effect on cell viability or proliferation. If the results differ significantly, it points towards interference with one of the assays.
-
-
Assess Cell Morphology:
-
Purpose: To visually inspect for signs of cytotoxicity.
-
Procedure: After treating the cells with this compound, examine them under a microscope. Look for morphological changes associated with cell death, such as cell shrinkage, rounding, detachment, or membrane blebbing.
-
Interpretation: The presence of these morphological changes supports a true cytotoxic or anti-proliferative effect of this compound.
-
Guide 2: Troubleshooting Suspected ELISA Interference
If you suspect this compound is interfering with your ELISA, use the following guide to investigate.
Troubleshooting Workflow for ELISA
Caption: Troubleshooting workflow for ELISA interference.
Detailed Steps:
-
No-Antigen Control:
-
Purpose: To check for non-specific binding of this compound to the antibodies.
-
Procedure: Run the ELISA as usual, but omit the antigen. Include wells with and without this compound.
-
Interpretation: A signal in the no-antigen wells containing this compound suggests that it is causing non-specific binding of the detection antibody or is otherwise interfering with the assay components.
-
-
Spike and Recovery:
-
Purpose: To determine if this compound affects the detection of a known amount of antigen.
-
Procedure: Prepare a sample with a known concentration of your antigen. Split the sample into two aliquots. To one aliquot, add this compound at the concentration used in your experiments (the "spiked" sample). To the other, add the vehicle control. Analyze both samples in your ELISA.
-
Interpretation: Calculate the percentage recovery of the antigen in the spiked sample compared to the unspiked sample. A recovery significantly different from 100% (e.g., <80% or >120%) indicates that this compound is interfering with the assay.
-
-
Varying this compound Concentration:
-
Purpose: To see if the suspected interference is dose-dependent.
-
Procedure: Run the ELISA with a fixed concentration of your antigen and a range of this compound concentrations.
-
Interpretation: If the signal changes in a dose-dependent manner with increasing this compound concentration, it strongly suggests interference.
-
Data Presentation
Table 1: Potential Interference of this compound in Common Assays and Mitigation Strategies
| Assay Type | Potential Interference Mechanism | Potential Outcome | Suggested Mitigation Strategy |
| Cell Viability (e.g., MTT, XTT) | Altered cellular metabolism due to muscarinic receptor antagonism. | False decrease in viability. | Use an orthogonal assay (e.g., crystal violet, trypan blue). Perform cell-free controls. |
| ELISA | Non-specific binding to assay components. | False positive or false negative. | Perform no-antigen controls and spike-and-recovery experiments. |
| Reporter Gene Assays | Modulation of signaling pathways that regulate the reporter gene's promoter. | False positive or false negative. | Use a control vector with a constitutive promoter. Test in a cell line lacking the target muscarinic receptor. |
| Calcium Imaging | Inhibition of agonist-induced calcium release via muscarinic receptor blockade. | Attenuation of the expected calcium signal. | This is an expected pharmacological effect, not an interference. Use as a positive control for this compound's activity. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard procedure for assessing cell viability.[1][2][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Sandwich ELISA Protocol
This is a general protocol for a sandwich ELISA.[11][12][13][14]
-
Plate Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add your samples (containing the antigen) and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate. Add the HRP substrate (e.g., TMB) to each well. A color will develop.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
Luciferase Reporter Gene Assay Protocol
This is a general protocol for a luciferase reporter gene assay.[15][16][17][18][19]
-
Cell Transfection and Seeding: Co-transfect cells with your reporter plasmid (containing the promoter of interest driving luciferase expression) and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter). Seed the transfected cells into a 96-well plate.
-
Compound Treatment: After allowing the cells to adhere and express the reporters (typically 24 hours), treat them with this compound and controls.
-
Cell Lysis: After the treatment period, wash the cells with PBS and then add a passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate.
-
Firefly Luciferase Reading: Add the firefly luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
Renilla Luciferase Reading: Add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) to quench the firefly signal and initiate the Renilla reaction. Immediately measure the luminescence again.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in transfection efficiency and cell number.
Mandatory Visualizations
Muscarinic Receptor Signaling Pathways
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. researchhub.com [researchhub.com]
- 3. hellobio.com [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Sandwich ELISA protocol | Abcam [abcam.com]
- 12. fortislife.com [fortislife.com]
- 13. microbenotes.com [microbenotes.com]
- 14. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 17. med.emory.edu [med.emory.edu]
- 18. takara.co.kr [takara.co.kr]
- 19. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Methantheline In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methantheline in vitro. The focus is on the critical aspect of adjusting and maintaining pH to ensure optimal drug activity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic quaternary ammonium antimuscarinic agent. Its primary mechanism of action is the inhibition of muscarinic acetylcholine receptors (mAChRs) on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine. By blocking these receptors, this compound antagonizes the effects of acetylcholine, leading to reduced gastrointestinal motility and secretory activity, among other effects.
Q2: What is the pH of a standard this compound Bromide solution?
This compound bromide, when dissolved in water, forms a slightly acidic solution. A 2% aqueous solution typically has a pH in the range of 5.0 to 5.5.
Q3: Why is pH crucial for in vitro experiments involving this compound?
The pH of the experimental medium is critical for several reasons:
-
Compound Stability: Aqueous solutions of this compound bromide are known to be unstable and can hydrolyze over a few days. Like other ester-containing compounds, its stability is pH-dependent, with degradation rates often increasing at non-optimal pH levels.
-
Cell Health: Most mammalian cell lines require a tightly controlled physiological pH, typically between 7.2 and 7.4, for optimal growth, viability, and function. Deviations from this range can induce stress, alter cellular processes, and lead to cell death, confounding experimental results.
-
Target Engagement: The ionization state of both the drug and its target receptor can be influenced by pH, potentially affecting binding affinity and drug efficacy.
Q4: What is the recommended pH for cell culture media when testing this compound?
For most in vitro cell-based assays, the culture medium pH should be maintained in the physiological range of 7.2-7.4. While this compound itself is acidic in solution, it is essential to buffer the final culture medium to this physiological range to ensure cell viability and obtain biologically relevant data.
Q5: How should I prepare and adjust the pH of my cell culture medium for experiments?
After dissolving this compound bromide in a small amount of an appropriate solvent (e.g., sterile water or DMSO) and adding it to your culture medium, the final pH of the medium should be verified. If an adjustment is necessary, use sterile, dilute solutions of HCl or NaOH to titrate the medium to the desired pH under aseptic conditions. The pH-adjusted medium should then be sterile-filtered (e.g., using a 0.22 µm filter) before being applied to the cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Drug Precipitation in Media | The final concentration of this compound exceeds its solubility in the culture medium. The solvent used (e.g., DMSO) is at too high a final concentration. | Prepare a more concentrated stock solution and add a smaller volume to the medium. Ensure the final concentration of any organic solvent (like DMSO) is minimal (typically <0.5%) and is consistent across all experimental and control groups. |
| Significant Drop in Media pH After Adding this compound | The stock solution of this compound bromide is acidic, and its addition has overwhelmed the buffering capacity of the culture medium. | Re-adjust the pH of the final medium using a sterile, dilute base (e.g., 0.1M NaOH) after adding the drug. Consider using a medium with a stronger buffering system, such as HEPES, in addition to the standard sodium bicarbonate system. |
| Low Cell Viability in Treated and Control Groups | The pH of the medium is outside the optimal physiological range (7.2-7.4). The solvent used to dissolve the drug is causing toxicity. | Establish a pH-matched control: Prepare a drug-free medium and adjust its pH to match that of the drug-treated medium to isolate the effect of pH on viability. Establish a vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used in the experimental wells to assess solvent toxicity. |
| Inconsistent or Non-Reproducible Results | Degradation of this compound due to improper storage or pH instability. Fluctuation in the pH of the culture medium during the experiment. | Prepare fresh solutions of this compound for each experiment. Aqueous solutions are not stable and should be used promptly. Regularly monitor the pH of your incubator and ensure CO₂ levels are stable. Use a well-buffered medium (e.g., HEPES-buffered) to maintain a stable pH throughout the assay period. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Chemical Formula | C₂₁H₂₆BrNO₃ | |
| Molecular Weight | 420.34 g/mol | |
| pH of 2% Aqueous Solution | 5.0 - 5.5 | |
| Solubility | Freely soluble in water and alcohol. | |
| Aqueous Stability | Unstable; hydrolyzes after a few days. | |
| Recommended Storage (Powder) | -20°C, under inert atmosphere. |
Signaling Pathway and Experimental Workflow
Validation & Comparative
A Comparative Guide for Researchers: Methantheline vs. Glycopyrrolate in Smooth Muscle Research
For researchers, scientists, and drug development professionals investigating the effects of antimuscarinic agents on smooth muscle, a clear understanding of the pharmacological differences between available compounds is paramount. This guide provides a comprehensive comparison of methantheline and glycopyrrolate, focusing on their performance in smooth muscle research with supporting experimental data.
Both this compound and glycopyrrolate are quaternary ammonium antimuscarinic agents that act as competitive antagonists of acetylcholine at muscarinic receptors.[1][2] By blocking these receptors on smooth muscle cells, they inhibit the contractile effects of acetylcholine, leading to muscle relaxation. This property makes them valuable tools in studying a wide range of physiological processes and pathological conditions involving smooth muscle, including gastrointestinal motility, bladder control, and airway resistance.
Quantitative Comparison of Pharmacological Properties
To facilitate a direct comparison of their in vitro pharmacological properties, the following tables summarize key quantitative data for this compound and glycopyrrolate.
Muscarinic Receptor Binding Affinities (Ki values)
The binding affinity of a drug for its receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity.
| Compound | Receptor Subtype | Tissue/Cell Line | Ki (nM) | Reference |
| Glycopyrrolate | M1 | Guinea Pig Brain | 0.60 | [3] |
| M2 | Guinea Pig Brain | 0.03 | [3] | |
| M1-M3 | Human Airway Smooth Muscle | 0.5 - 3.6 | [4] | |
| This compound | M1-M5 | - | Data Not Available | - |
Note: Specific Ki values for this compound at individual muscarinic receptor subtypes were not available in the reviewed literature.
Functional Antagonist Potency (pA2/pKB values)
The pA2 value is a measure of the potency of a competitive antagonist in a functional assay. It represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. The pKB value is a similar measure of antagonist affinity derived from Schild analysis.
| Compound | Tissue Preparation | Agonist | pA2 / pKB Value | Reference |
| Glycopyrrolate | Guinea Pig Ileum | Methacholine | 10.31 | [5] |
| Guinea Pig Atrium | Acetylcholine | 8.39 | [3][6] | |
| Guinea Pig Atrium | Carbachol | 8.16 | [3][6] | |
| Rabbit Vas Deferens | McN-A-343 | >11 | [5] | |
| This compound | - | - | Data Not Available | - |
Note: Specific pA2 or pKB values for this compound from in vitro smooth muscle preparations were not available in the reviewed literature.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a compound for muscarinic receptors.
1. Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain, human airway smooth muscle) in ice-cold lysis buffer.[7]
-
Centrifuge the homogenate to pellet the cell membranes.[7]
-
Wash the pellet by resuspending in fresh buffer and centrifuging again.[7]
-
Resuspend the final pellet in the assay binding buffer.[7]
2. Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (this compound or glycopyrrolate).[7][8]
-
For determination of non-specific binding, a separate set of wells should contain a high concentration of a known muscarinic antagonist like atropine.[8]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]
3. Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[7]
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[7]
-
Measure the radioactivity retained on the filters using a scintillation counter.[7]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Isolated Tissue Bath for Functional Antagonist Potency (Schild Analysis)
This protocol is used to determine the functional potency (pA2) of an antagonist on smooth muscle contraction.
1. Tissue Preparation:
-
Dissect a strip of smooth muscle tissue (e.g., guinea pig ileum, bladder detrusor) and mount it in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.[9][10]
-
Attach one end of the tissue to a force transducer to record isometric contractions.[9]
2. Equilibration and Standardization:
-
Allow the tissue to equilibrate under a resting tension for a set period (e.g., 60 minutes).
-
Elicit reproducible contractions by repeatedly applying a standard concentration of a muscarinic agonist (e.g., carbachol or acetylcholine).
3. Schild Analysis:
-
Obtain a cumulative concentration-response curve for the agonist.
-
Wash the tissue and incubate it with a known concentration of the antagonist (this compound or glycopyrrolate) for a predetermined time to allow for equilibration.[11]
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat this process with increasing concentrations of the antagonist.
4. Data Analysis:
-
For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value.[12]
Schild Analysis Workflow
Signaling Pathways
Both this compound and glycopyrrolate exert their effects by blocking the action of acetylcholine at M3 muscarinic receptors on smooth muscle cells. This antagonism prevents the activation of the Gq/11 protein, thereby inhibiting the phospholipase C (PLC) signaling cascade. As a result, the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) is reduced, leading to decreased intracellular calcium release and ultimately, smooth muscle relaxation.
Muscarinic Receptor Signaling Pathway
Conclusion
While both this compound and glycopyrrolate are effective antimuscarinic agents in smooth muscle research, the available quantitative data is more robust for glycopyrrolate. Glycopyrrolate has been well-characterized in terms of its binding affinity and functional potency in various smooth muscle preparations. Although this compound has a long history of clinical use for conditions involving smooth muscle spasm, there is a notable lack of publicly available in vitro pharmacological data to allow for a direct, quantitative comparison with other agents like glycopyrrolate.
For researchers requiring precise and well-documented pharmacological tools for their studies, glycopyrrolate currently offers a more comprehensive dataset. Future in vitro studies characterizing the binding affinities and functional potencies of this compound across different smooth muscle tissues and receptor subtypes would be invaluable to the research community and allow for a more complete comparative analysis.
References
- 1. This compound | C21H26NO3+ | CID 4097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 3. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Acute desensitization of muscarinic receptors in the isolated guinea-pig ileal longitudinal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pA, A NEW SCALE FOR THE MEASUREMENT OF DRUG ANTAGONISM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuron.mefst.hr [neuron.mefst.hr]
Methantheline's Cholinergic Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methantheline, a synthetic quaternary ammonium compound, is recognized for its role as a muscarinic acetylcholine receptor antagonist. Its therapeutic applications have historically centered on conditions requiring the blockade of parasympathetic nerve impulses, such as in the treatment of gastrointestinal disorders. Understanding the cross-reactivity profile of this compound across the diverse family of cholinergic receptors is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of this compound's interaction with muscarinic receptor subtypes and discusses its activity at nicotinic receptors, supported by available experimental data and detailed methodologies.
Muscarinic Receptor Subtype Selectivity
This compound demonstrates broad activity across the five human muscarinic acetylcholine receptor subtypes (M1-M5). Quantitative analysis of its binding affinity and functional antagonism reveals a competitive binding mode with nanomolar affinity for all subtypes.[1]
Comparative Binding Affinities and Functional Antagonism
The following table summarizes the binding affinities (Ki) and functional antagonist potencies (KB) of this compound at human M1-M5 receptors. This data is derived from radioligand binding and functional assays.[1]
| Receptor Subtype | Binding Affinity (logKi ± S.E.) | Binding Affinity (Ki) (nM) | Functional Antagonism (logKB ± S.E.) | Functional Antagonism (KB) (nM) |
| hM1 | 8.68 ± 0.14 | 2.09 | 9.53 ± 0.05 | 0.29 |
| hM2 | 8.27 ± 0.07 | 5.37 | 8.79 ± 0.06 | 1.62 |
| hM3 | 8.71 ± 0.15 | 1.95 | 8.43 ± 0.04 | 3.72 |
| hM4 | 8.25 ± 0.11 | 5.62 | 9.33 ± 0.05 | 0.47 |
| hM5 | 8.58 ± 0.07 | 2.63 | 8.80 ± 0.05 | 1.58 |
S.E. = Standard Error
The data indicates that this compound binds competitively to all five human muscarinic receptor subtypes with nanomolar affinity.[1] While generally non-selective, a slight preference in binding is observed for the hM3 subtype, and in functional inhibition, a preference is seen for the hM1 and hM4 subtypes.[1] The interaction is characterized by strong negative allosteric cooperativity with the classical muscarinic antagonist N-methylscopolamine (NMS), which is practically indistinguishable from a competitive interaction.[1]
Nicotinic Receptor Cross-Reactivity
A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., Ki, IC50, or EC50 values) for the binding of this compound to nicotinic acetylcholine receptor subtypes. This compound is primarily characterized and utilized as a muscarinic receptor antagonist.[2][3] Its quaternary ammonium structure generally limits its ability to cross the blood-brain barrier, and its peripheral actions are predominantly attributed to the blockade of muscarinic receptors on effector organs. While a complete lack of interaction with nicotinic receptors cannot be definitively concluded without direct experimental evidence, the existing body of research focuses on its high affinity for muscarinic receptors, suggesting a significantly lower affinity, if any, for nicotinic receptors.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the interaction of this compound with muscarinic receptors.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the binding affinity of this compound for human M1-M5 muscarinic receptors.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
[³H]N-methylscopolamine ([³H]NMS) as the radioligand.
-
This compound bromide (MB) as the competing unlabeled ligand.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Incubate the cell membrane preparations with a fixed concentration of [³H]NMS and varying concentrations of this compound bromide in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubation for a specific time at a controlled temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The data can be analyzed using non-linear regression to fit to a competitive binding model.[1]
Functional Assays (Calcium Mobilization Assay)
Functional assays are crucial for determining whether a compound acts as an agonist or an antagonist and for quantifying its potency (KB).
Objective: To determine the functional antagonist potency of this compound at human M1, M3, and M5 muscarinic receptors.
Materials:
-
CHO cells stably expressing human M1, M3, or M5 receptors (which couple to Gq/11 and elicit a calcium response upon activation).
-
Acetylcholine (ACh) as the agonist.
-
This compound bromide (MB) as the antagonist.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
A fluorescence plate reader.
Procedure:
-
Cell Loading: Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound bromide for a sufficient period to allow for receptor binding.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of acetylcholine to induce an increase in intracellular calcium.
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of this compound that produces a 50% inhibition of the acetylcholine-induced response (IC50). The functional antagonist potency (KB) can be calculated using the Schild equation, which relates the dose-ratio to the antagonist concentration.[1]
Visualizations
Signaling Pathways of Muscarinic Receptors
Caption: Signaling pathways of muscarinic acetylcholine receptor subtypes.
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for radioligand binding assay to determine Ki.
References
- 1. Characterization of methanthelinium binding and function at human M1-M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H26NO3+ | CID 4097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Relative bioavailability and pharmacodynamic effects of this compound compared with atropine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methantheline Bromide and Propantheline Bromide
A comprehensive guide for researchers and drug development professionals on two synthetic anticholinergic agents.
Methantheline bromide and its analogue, Propantheline bromide, are synthetic quaternary ammonium compounds that function as antimuscarinic agents. Historically used in the management of peptic ulcer disease, their application has since evolved.[1][2] This guide provides a detailed comparison of their chemical structures, mechanisms of action, pharmacokinetics, and pharmacodynamics, supported by experimental data and protocols.
Chemical Structure and Properties
Both this compound and Propantheline are structurally related, featuring a xanthene-9-carboxylate core. Propantheline is the isopropyl analogue of this compound.[1] This structural difference, specifically the substitution on the quaternary ammonium head, is critical to their anticholinergic activity.
| Feature | This compound Bromide | Propantheline Bromide |
| Chemical Name | N,N-diethyl-N-methyl-2-((9H-xanthen-9-ylcarbonyl)oxy)ethanaminium bromide | N-isopropyl-N-methyl-N-{2-[(9H-xanthen-9-ylcarbonyl)oxy]ethyl}propan-2-aminium bromide[3] |
| Molecular Formula | C21H26BrNO3[4] | C23H30BrNO3[5] |
| Molecular Weight | 420.34 g/mol [6] | 448.39 g/mol [5] |
| Structure |
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Both drugs act as competitive antagonists of acetylcholine at muscarinic receptors, which are found on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[7][8] By blocking these receptors, they inhibit parasympathetic nerve activity, leading to reduced gastrointestinal motility and diminished gastric acid secretion.[9][10]
Propantheline is a non-specific antagonist at M1, M2, and M3 muscarinic receptors.[1] While this compound also acts as a non-selective muscarinic blocker, Propantheline is reported to have up to five times the antimuscarinic activity.[1][11] This enhanced potency is a key differentiator in their clinical application. As quaternary ammonium compounds, their ability to cross the blood-brain barrier is limited, resulting in predominantly peripheral effects.[12]
Figure 1: Antagonism of Muscarinic Receptors
Pharmacodynamic and Pharmacokinetic Profiles
The primary pharmacodynamic effect of these agents is the relaxation of smooth muscle and reduction of glandular secretions.[1][13] Propantheline is noted to have a longer duration of action compared to this compound.[1]
The pharmacokinetic properties show notable differences in absorption and elimination. Both are incompletely absorbed from the gastrointestinal tract.[14]
| Parameter | This compound Bromide | Propantheline Bromide |
| Absorption | Slowly absorbed[15][16] | Incompletely absorbed from GI tract; bioavailability reduced with food[14] |
| Time to Peak (Tmax) | ~2.5-3 hours[15][16] | ~1 hour[10][14] |
| Elimination Half-Life (t½) | ~2 hours[15][16] | ~1.6 hours[10][14] |
| Metabolism | N/A | Extensively metabolized in the liver via hydrolysis to inactive metabolites[10][14] |
| Excretion | N/A | Approximately 70% of the dose is excreted in the urine, mostly as metabolites[10][17] |
Data presented are approximations based on available human studies.
Therapeutic Applications and Adverse Effects
While initially developed for peptic ulcers, the advent of more effective treatments like H2-receptor antagonists and proton pump inhibitors has relegated their use in this area.[18][19] Their current applications leverage their antispasmodic and antisecretory effects.
| Indication | This compound Bromide | Propantheline Bromide |
| Gastrointestinal Spasms (e.g., IBS) | Yes[8][9] | Yes[3][20] |
| Hyperhidrosis (Excessive Sweating) | Yes[15] | Yes, and it is licensed for this use in the UK[1][3] |
| Involuntary Urination (Enuresis) | Yes[8] | Yes[3] |
| Adjunctive therapy for Peptic Ulcer | Yes[8] | Yes[10] |
The side effect profile is characteristic of anticholinergic agents and is a primary limiting factor in their use. Propantheline is suggested to have a smaller side effect profile than this compound.[1]
Common Adverse Effects: [7][14]
-
Dry mouth
-
Blurred vision, sensitivity to light
-
Tachycardia (increased heart rate)
-
Constipation
-
Urinary hesitancy and retention
Experimental Protocols
Protocol: In Vitro Muscarinic Receptor Binding Assay
This protocol outlines a standard competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., this compound, Propantheline) for muscarinic receptors.
Objective: To quantify the binding affinity of unlabeled antagonist drugs to muscarinic acetylcholine receptors (mAChR).
Materials:
-
Receptor Source: Guinea pig jejunum cell membrane preparation, rich in mAChRs.[21]
-
Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB), a high-affinity muscarinic antagonist.
-
Test Compounds: this compound bromide, Propantheline bromide.
-
Reference Compound: Atropine (for determining non-specific binding).
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Equipment: Scintillation counter, glass fiber filters, cell harvester.
Methodology:
-
Membrane Preparation: Homogenize guinea pig jejunum tissue in cold PBS. Centrifuge the homogenate at low speed to remove debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh PBS to a known protein concentration.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]-QNB, and varying concentrations of the test compound (or reference compound).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a period sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with cold PBS to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [³H]-QNB binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for Radioligand Binding Assay
Conclusion
Propantheline bromide and this compound bromide are closely related antimuscarinic agents with similar mechanisms of action but distinct pharmacological profiles. Propantheline exhibits greater potency and a longer duration of action, which may offer a therapeutic advantage.[1] However, both are limited by their non-selective nature and consequent anticholinergic side effects. The choice between these agents depends on the specific clinical indication, desired duration of effect, and the patient's tolerance for adverse effects. Further research with head-to-head clinical trials and selective muscarinic receptor binding studies would be beneficial to more definitively delineate their comparative efficacy and safety.
References
- 1. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 2. Anticholinergic Drugs as Used in the Management of Peptic Ulcer : Their Mechanism of Action and Their Comparative Value - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propantheline bromide - Wikipedia [en.wikipedia.org]
- 4. This compound Bromide | C21H26BrNO3 | CID 5883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. GSRS [precision.fda.gov]
- 7. Synthetic cholinergic blocking agents: this compound bromide, Propantheline bromide, Benztropine mesylate, Orphenadrine citrate, Biperidine hydrochloride | Pharmaguideline [pharmaguideline.com]
- 8. This compound | C21H26NO3+ | CID 4097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is this compound Bromide used for? [synapse.patsnap.com]
- 10. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 11. firsthope.co.in [firsthope.co.in]
- 12. Antacids and anticholinergics in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Propantheline Bromide? [synapse.patsnap.com]
- 14. mims.com [mims.com]
- 15. Relative bioavailability and pharmacodynamic effects of this compound compared with atropine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. drugs.com [drugs.com]
- 18. Anti-ulcer therapy. Past to present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. List of 33 Peptic Ulcer Medications Compared [drugs.com]
- 20. Irritable bowel syndrome - Wikipedia [en.wikipedia.org]
- 21. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Scopolamine vs. Methantheline: A Comparative Guide for CNS Research
A deep dive into the contrasting central nervous system effects of tertiary and quaternary amine anticholinergics.
In the realm of central nervous system (CNS) research, particularly in studies involving cholinergic pathways and cognitive function, the choice of pharmacological tools is paramount. Scopolamine, a tertiary amine, and methantheline, a quaternary ammonium compound, are both anticholinergic agents, yet their utility in CNS research is starkly different. This guide provides a comprehensive comparison of these two drugs, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
The fundamental difference between scopolamine and this compound lies in their chemical structure, which dictates their ability to cross the blood-brain barrier (BBB). Scopolamine, being a lipophilic tertiary amine, readily penetrates the BBB and exerts significant effects on the CNS.[1][2] This property has led to its widespread use as a tool to induce a reversible model of cognitive impairment, mimicking deficits seen in conditions like Alzheimer's disease.[3] In contrast, this compound, a quaternary ammonium compound, possesses a permanent positive charge, making it highly polar and significantly limiting its passage across the BBB.[2][4] Consequently, its effects are predominantly confined to the peripheral nervous system. While direct comparative CNS studies between scopolamine and this compound are scarce, extensive research has been conducted on scopolamine and its structurally similar quaternary analog, methylscopolamine, providing a robust basis for comparison.
Quantitative Comparison of CNS Effects
The following table summarizes the differential effects of scopolamine and its quaternary ammonium analog (methylscopolamine, a proxy for this compound) on various behavioral and cognitive tasks in animal models.
| Experimental Paradigm | Scopolamine Effects | Methylscopolamine/Methantheline Effects | Key Findings & References |
| Fixed-Ratio Discrimination (Squirrel Monkeys) | Dose-dependent decrease in response rates and increase in errors. | Similar effects to scopolamine but was found to be about 10 times less potent. | Scopolamine is significantly more potent in disrupting cognitive performance, indicating a central mechanism of action.[5] |
| One-Way Shuttle Box Avoidance (Rats) | Dose-related impairment in the acquisition of avoidance responding. | Did not impair the acquisition of avoidance responding. | Scopolamine's central action is critical for its disruptive effects on learning and memory.[6] |
| Fixed-Consecutive-Number Performance (Rats) | Dose-dependently decreased response accuracy. | Response accuracy also decreased but did not vary as a function of the dose. | Scopolamine shows a clear dose-response relationship in impairing cognitive accuracy, unlike its quaternary counterpart.[7] |
| Elevated Plus-Maze (Mice) | Produced behavioral changes indicative of enhanced anxiety. | Was behaviorally inert under the same test conditions. | The anxiogenic effects of scopolamine are mediated by its action within the CNS.[8] |
Signaling Pathways and Blood-Brain Barrier Permeability
The differential ability of scopolamine and this compound to cross the blood-brain barrier is a direct consequence of their chemical structures.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Morris Water Maze
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. A typical protocol for inducing cognitive deficits with scopolamine is as follows:
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to serve as spatial references.
-
Procedure:
-
Acquisition Phase: Rodents are placed in the pool from different starting positions and must learn to find the hidden platform. Each trial lasts until the animal finds the platform or for a maximum duration (e.g., 60-90 seconds).
-
Drug Administration: Scopolamine (typically 0.5-1.0 mg/kg) or a vehicle control is administered intraperitoneally 20-30 minutes before the first trial of each day.
-
Probe Trial: After several days of training, the platform is removed, and the rodent is allowed to swim for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial. Scopolamine-treated animals typically show longer escape latencies and spend less time in the target quadrant, indicating impaired spatial memory.[9][10]
Passive Avoidance Test
The passive avoidance test is used to evaluate fear-motivated learning and memory. The protocol is as follows:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Training (Acquisition): The rodent is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door is closed, and a mild foot shock is delivered.
-
Drug Administration: Scopolamine (e.g., 0.3-3.0 mg/kg) or a control is administered before the training trial.
-
Testing (Retention): 24 hours later, the rodent is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
-
Data Analysis: A longer latency to enter the dark compartment during the testing phase indicates successful memory of the aversive stimulus. Scopolamine administered before training significantly reduces this latency, demonstrating its disruptive effect on memory acquisition.[11][12]
Experimental Workflow for Assessing CNS Effects
The following diagram illustrates a typical workflow for comparing the CNS effects of scopolamine and a peripherally acting anticholinergic like this compound.
Conclusion
The choice between scopolamine and this compound in CNS research is clear-cut based on the desired site of action. Scopolamine, with its ability to readily cross the blood-brain barrier, serves as an invaluable tool for investigating the role of the cholinergic system in cognitive processes and for modeling cognitive dysfunction. In contrast, this compound's peripheral restriction makes it an appropriate control for delineating the central versus peripheral effects of anticholinergic drugs or for studies focused solely on peripheral cholinergic mechanisms. For researchers aiming to induce a CNS-specific cholinergic blockade, scopolamine is the compound of choice, while this compound (or its analogs like methylscopolamine) is ideal for isolating peripheral effects.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood-brain barrier permeation and efflux exclusion of anticholinergics used in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of scopolamine and methscopolamine on acquisition and retention of rat one-way shuttle box behavior and total brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of scopolamine and its quaternary analogue in the murine elevated plus-maze test of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scantox.com [scantox.com]
- 12. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Methantheline and Other Quaternary Ammonium Anticholinergics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of methantheline with other prominent quaternary ammonium compounds, namely propantheline and glycopyrrolate. These synthetic anticholinergic agents, which act as competitive antagonists at muscarinic acetylcholine receptors, are evaluated based on their receptor binding affinities, in vitro potency, and clinical applications. This document is intended to serve as a resource for researchers and professionals in the field of drug development and pharmacology.
Comparative Efficacy: A Quantitative Overview
The therapeutic efficacy of this compound, propantheline, and glycopyrrolate is intrinsically linked to their affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M1, M2, and M3 subtypes, which are distributed in various tissues and mediate a range of physiological responses. While direct head-to-head comparative studies with uniform methodologies are limited, the available data from various sources provide valuable insights into their relative potencies.
Propantheline has been reported to exhibit a high affinity for muscarinic receptors. One source indicates pKi values of 9.70 for M1, 9.50 for M2, and 10.00 for M3 receptors.[1] Glycopyrrolate is also recognized as a potent muscarinic antagonist, with studies on human airway smooth muscle demonstrating high-affinity binding in the nanomolar range (Ki values of 0.5–3.6 nM).[2] Information in the public domain suggests that propantheline may have up to five times the antimuscarinic activity of this compound, although this is not consistently supported by quantitative binding data.
The following table summarizes the available receptor binding affinity data for these compounds. It is important to note that these values are compiled from different studies and experimental conditions, which may influence the results. Therefore, direct comparison should be made with caution.
| Compound | Receptor Subtype | pKi | Ki (nM) | Source |
| Propantheline | M1 | 9.70 | 0.20 | [1] |
| M2 | 9.50 | 0.32 | [1] | |
| M3 | 10.00 | 0.10 | [1] | |
| Glycopyrrolate | Muscarinic (Human Airway Smooth Muscle) | - | 0.5 - 3.6 | [2] |
Data for this compound from a comparable experimental setup was not available in the searched literature.
Signaling Pathways and Mechanism of Action
This compound, propantheline, and glycopyrrolate are quaternary ammonium compounds that act as competitive antagonists of acetylcholine at muscarinic receptors.[3] By blocking these receptors, they inhibit the actions of acetylcholine, a neurotransmitter that plays a crucial role in the parasympathetic nervous system. This blockade leads to a variety of physiological effects, including the relaxation of smooth muscle, reduction of glandular secretions, and an increase in heart rate.
The primary targets for these drugs are the M1, M2, and M3 muscarinic receptor subtypes. The differential effects of these drugs can be partly attributed to their varying affinities for these receptor subtypes.
Experimental Protocols
The evaluation of the efficacy of muscarinic antagonists involves a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments cited in the assessment of these compounds.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To quantify the affinity of this compound, propantheline, and glycopyrrolate for M1, M2, and M3 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, or M3).
-
Radioligand, typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds (this compound, propantheline, glycopyrrolate).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Smooth Muscle Contraction Assay
This assay assesses the functional antagonism of a compound on smooth muscle contraction induced by a muscarinic agonist.
Objective: To determine the potency of this compound, propantheline, and glycopyrrolate in inhibiting acetylcholine-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, trachea, or bladder).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isometric force transducer.
-
Muscarinic agonist (e.g., acetylcholine or carbachol).
-
Test compounds (this compound, propantheline, glycopyrrolate).
Procedure:
-
Tissue Preparation: Mount a strip of smooth muscle tissue in the organ bath under a slight resting tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to determine the maximum contractile response.
-
Antagonist Incubation: After washing the tissue, incubate it with a fixed concentration of the test compound for a predetermined period.
-
Shifted Agonist Curve: Generate a new concentration-response curve for the agonist in the presence of the antagonist.
-
Data Analysis: The potency of the antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. This is often determined using a Schild plot analysis.
Concluding Remarks
The selection of a quaternary ammonium anticholinergic agent for a specific therapeutic application depends on a nuanced understanding of its pharmacological profile. While this compound, propantheline, and glycopyrrolate share a common mechanism of action, their efficacy can differ based on their respective affinities for muscarinic receptor subtypes and their pharmacokinetic properties. The data presented in this guide, though not exhaustive, provides a foundation for comparing these compounds. Further head-to-head clinical trials and comprehensive in vitro studies employing standardized methodologies are warranted to establish a more definitive comparative efficacy profile.
References
In Vitro Validation of Methantheline's Antispasmodic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antispasmodic performance of Methantheline with alternative antimuscarinic agents. The information presented is supported by experimental data from publicly available scientific literature, offering a resource for researchers investigating smooth muscle relaxants.
Introduction to this compound
This compound is a synthetic quaternary ammonium compound recognized for its antimuscarinic properties.[1] It functions as a competitive antagonist of acetylcholine at muscarinic receptors located on the surface of smooth muscle cells.[1] This antagonism prevents the binding of acetylcholine, a neurotransmitter that triggers muscle contractions, thereby leading to muscle relaxation and an antispasmodic effect. Clinically, this compound has been employed to alleviate spasms in the gastrointestinal tract and bladder.
Comparative In Vitro Efficacy
The in vitro potency of antispasmodic agents is commonly evaluated using isolated organ bath experiments, where the ability of a drug to inhibit contractions induced by a spasmogen (e.g., acetylcholine, carbachol, barium chloride) is quantified. The pA2 value is a measure of the antagonist's affinity for its receptor; a higher pA2 value indicates a greater affinity and, typically, a more potent antagonist. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
While direct comparative studies providing a pA2 or IC50 value for this compound in a standardized in vitro antispasmodic assay were not prominently available in the reviewed literature, data for several common alternatives have been compiled below. This allows for an indirect comparison of the potency of these agents.
| Drug | Tissue | Spasmogen | Parameter | Value |
| Atropine | Guinea Pig Ileum | Acetylcholine | pA2 | 9.93 |
| Oxybutynin | Human Detrusor Muscle | Carbachol | pA2 | 7.8 |
| Propantheline | Rat Ileum | Acetylcholine | IC50 | 0.61 nM |
| Dicyclomine | Guinea Pig Ileum | Acetylcholine | pA2 | 9.39 |
| Hyoscine | Guinea Pig Ileum | Acetylcholine | pA2 | 9.46 |
Note: The lack of a specific pA2 or IC50 value for this compound in a directly comparable in vitro assay in the reviewed literature prevents a direct quantitative comparison in this table.
Qualitative comparisons from some studies indicate that other antimuscarinic agents may be more potent in specific preparations. For instance, in a study on rabbit bladder detrusor muscle, oxybutynin was found to be more effective than this compound, propantheline, and atropine in inhibiting contractions induced by barium chloride.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its antispasmodic effect by blocking the action of acetylcholine at muscarinic receptors on smooth muscle cells. This action interrupts the signaling cascade that leads to muscle contraction.
Signaling Pathway of Muscarinic Acetylcholine Receptor M3 in Smooth Muscle Contraction
Caption: Muscarinic M3 Receptor Signaling Pathway.
Experimental Protocols
The following is a generalized protocol for the isolated guinea pig ileum assay, a classic method for evaluating the in vitro antispasmodic activity of a compound.
Isolated Guinea Pig Ileum Assay
1. Tissue Preparation:
-
A male guinea pig (250-400 g) is euthanized by a humane method.
-
The abdomen is opened, and a segment of the terminal ileum is excised, approximately 10-20 cm from the ileocecal junction.
-
The isolated ileum is placed in a petri dish containing Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaHCO3 11.9, NaH2PO4 0.42, Glucose 5.55).
-
The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.
-
A 2-3 cm segment of the ileum is cut and mounted vertically in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2).
2. Experimental Setup:
-
The lower end of the ileum segment is attached to a tissue holder, and the upper end is connected to an isometric force transducer.
-
The tissue is placed under an initial tension of approximately 1 gram and allowed to equilibrate for 30-60 minutes, with the bathing solution being changed every 15 minutes.
3. Induction of Contraction and Antagonist Application:
-
After the equilibration period, a submaximal contraction is induced by adding a spasmogen, typically acetylcholine or carbachol, to the organ bath at a predetermined concentration (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, the test compound (this compound or a comparator) is added to the bath in a cumulative manner, with increasing concentrations.
-
The relaxation of the ileum is recorded as a percentage of the initial induced contraction.
4. Data Analysis:
-
A concentration-response curve is plotted for the antagonist.
-
From this curve, the IC50 value (the concentration of the antagonist that produces 50% of the maximal relaxation) can be calculated.
-
To determine the pA2 value, the experiment is repeated with different concentrations of the antagonist against increasing concentrations of the agonist. A Schild plot is then constructed to calculate the pA2 value, which provides a measure of the competitive antagonism.
Experimental Workflow Diagram
Caption: Workflow for In Vitro Antispasmodic Assay.
Conclusion
References
A Head-to-Head Comparison of Methantheline and Other Anticholinergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Methantheline and other prominent anticholinergic drugs. By summarizing quantitative performance data, detailing experimental methodologies, and visualizing key biological pathways, this document serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development.
Overview of Anticholinergic Action
Anticholinergic drugs exert their effects by competitively antagonizing the action of acetylcholine (ACh) at muscarinic receptors. These receptors are critical components of the parasympathetic nervous system, which governs a wide array of involuntary bodily functions. There are five distinct subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), each with a unique tissue distribution and signaling pathway, leading to the diverse therapeutic effects and side-effect profiles of anticholinergic agents.
This compound bromide is a synthetic quaternary ammonium antimuscarinic agent.[1] It is primarily utilized for its effects on the gastrointestinal tract, including the reduction of smooth muscle spasms and gastric acid secretion.[2][3] Like other anticholinergics, its clinical utility and adverse effects are dictated by its affinity for the different muscarinic receptor subtypes.
Comparative Binding Affinity at Muscarinic Receptors
The binding affinity of an antagonist for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities (Ki in nM) of this compound and other selected anticholinergic drugs for the five human muscarinic receptor subtypes (M1-M5).
| Drug | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| This compound | 2.09 | 53.7 | 1.95 | 56.2 | 2.63 | Non-selective (slight preference for M1, M3, M5)[1] |
| Atropine | 1.27 - 2.22 | 3.24 - 4.32 | 2.21 - 4.16 | 0.77 - 2.38 | 2.84 - 3.39 | Non-selective[4] |
| Glycopyrrolate | ~1.0 (pKi 9.0) | ~1.26 (pKi 8.9) | ~0.5 (pKi 9.3) | - | - | Non-selective for M1-M3[5] |
| Pirenzepine | 18 - 21 | 310 - 480 | ~398 (pKi 6.4) | - | ~398 (pKi 6.4) | M1 selective[6][7] |
| Darifenacin | 6.3 | 398 | 0.79 | 501 | 100 | M3 selective[6][8] |
| Oxybutynin | ~2.0 (pKi 8.7) | ~158 (pKi 7.8) | ~1.26 (pKi 8.9) | ~100 (pKi 8.0) | ~398 (pKi 7.4) | M1/M3 selective[6][9][10] |
| Tolterodine | ~1.58 (pKi 8.8) | ~100 (pKi 8.0) | ~31.6 (pKi 8.5) | ~200 (pKi 7.7) | ~200 (pKi 7.7) | Non-selective[6][11] |
Functional Potency: A Look at In Vitro and In Vivo Data
While binding affinity is a crucial parameter, the functional consequence of receptor blockade is the ultimate measure of a drug's efficacy. The following table presents available data on the functional potency of these anticholinergic agents in relevant physiological assays.
| Drug | Functional Assay | Potency (IC50 / pA2 / Other) |
| This compound | Inhibition of ACh-induced responses (functional antagonism, logKB) | M1: 9.53, M4: 9.33, M5: 8.80, M2: 8.79, M3: 8.43[1] |
| Atropine | Inhibition of carbachol-stimulated gastrin release | Competitive inhibition[12] |
| Propantheline | Inhibition of food-stimulated gastric acid secretion | Effective at both low (15mg) and near-toxic doses[13] |
| Glycopyrrolate | Blockade of methacholine-induced responses (apparent -log KB) | M1 (presumed): >11, M2: 9.09, M3: 10.31[14] |
| Pirenzepine | Inhibition of carbachol-stimulated gastric acid secretion | M1 selective inhibition[15] |
| Darifenacin | Inhibition of bladder contraction | M3 selective antagonism[16] |
| Oxybutynin | Inhibition of carbachol-induced bladder contractions | Potent, with higher affinity for M1 and M3 receptors[10] |
| Tolterodine | Inhibition of carbachol-induced bladder contractions | Non-selective, potent antagonist[11] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for the five human muscarinic receptor subtypes.
Objective: To quantify the affinity of a test compound for M1-M5 muscarinic receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (e.g., this compound).
-
Non-specific binding control: A high concentration of a non-labeled, non-selective antagonist (e.g., 1 µM atropine).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd concentration), and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of the non-specific binding control is added.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Characterization of methanthelinium binding and function at human M1-M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
- 7. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ics.org [ics.org]
- 10. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of carbachol and atropine on gastrin secretion and synthesis in rat antral organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of gastric acid secretion by selective and nonselective anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methantheline Bromide: A Comparative Analysis of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinity of Methantheline bromide with other commonly used antimuscarinic agents. The data presented is intended to assist researchers in evaluating the selectivity and potential applications of these compounds in drug discovery and development.
Introduction
This compound bromide is a synthetic quaternary ammonium antimuscarinic agent. Its therapeutic effects are primarily achieved by competitively inhibiting the binding of acetylcholine to muscarinic receptors, thereby reducing smooth muscle spasms and secretions. Understanding the binding affinity of this compound bromide for different muscarinic receptor subtypes is crucial for predicting its pharmacological profile and potential side effects.
Comparative Receptor Binding Affinity
The following table summarizes the receptor binding affinities (pKi and Ki values) of this compound bromide and other selected antimuscarinic drugs for the five human muscarinic acetylcholine receptor subtypes (M1-M5). Higher pKi values indicate a stronger binding affinity.
| Drug | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound bromide | pKi: 8.68[1] | pKi: 8.27[1] | pKi: 8.71[1] | pKi: 8.25[1] | pKi: 8.58[1] |
| Atropine | Ki: 1.27 nM[1] | Ki: 3.24 nM[1] | Ki: 2.21 nM[1] | Ki: 0.77 nM[1] | Ki: 2.84 nM[1] |
| Glycopyrrolate | Ki: 0.60 nM[2] | Ki: 0.03 nM[2] | Ki: 0.5-3.6 nM[3] | - | - |
| Ipratropium bromide | IC50: 2.9 nM[4] | IC50: 2.0 nM[4] | IC50: 1.7 nM[4] | - | - |
Experimental Protocols
The receptor binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.
Radioligand Competition Binding Assay
Objective: To determine the affinity (Ki) of a test compound (e.g., this compound bromide) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the membrane preparation.
-
Increasing concentrations of the unlabeled test compound.
-
A fixed concentration of the radioligand.
-
For determining non-specific binding, a high concentration of a known antagonist (e.g., atropine) is added instead of the test compound.
-
For determining total binding, only the radioligand and membranes are added.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways activated by muscarinic receptors and a typical workflow for a radioligand binding assay.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
References
- 1. apexbt.com [apexbt.com]
- 2. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal of Methantheline: A Guide for Laboratory Professionals
The safe and compliant disposal of methantheline, a quaternary ammonium anticholinergic agent, is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound waste, aligning with regulatory guidelines and best practices in laboratory management.
I. Immediate Safety and Handling for Disposal
Prior to disposal, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Wear chemical-impermeable gloves.[1]
-
Use safety glasses with side-shields conforming to approved standards.
-
In situations where dust or aerosols may be generated, a respiratory protective device is necessary.[2]
Handling Procedures:
-
Work in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]
-
Use non-sparking tools and explosion-proof equipment, especially when handling larger quantities.[1]
-
Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water and consult a physician.
-
Prevent the chemical from entering drains or water courses.[1][2]
II. Step-by-Step Disposal Procedures
The primary method for this compound disposal is through a licensed professional waste disposal service. Adherence to federal, state, and local regulations is mandatory.[3]
-
Collection and Storage of Waste:
-
Engaging a Licensed Disposal Company:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Spill Management:
-
In the event of a spill, evacuate personnel from the area.[1]
-
Wear appropriate PPE, including respiratory protection.[2]
-
Prevent further leakage if it is safe to do so.[1]
-
Absorb the spill with an inert material such as sand, diatomite, or universal binders.[2]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1]
-
Do not let the spilled product enter drains.
-
III. Summary of Disposal Do's and Don'ts
For quick reference, the following table summarizes the key practices for the proper disposal of this compound.
| Do's | Don'ts |
| Wear appropriate Personal Protective Equipment (PPE).[1][2] | Do not dispose of this compound down the drain.[1][2] |
| Collect waste in suitable, closed, and clearly labeled containers.[1] | Do not mix this compound waste with other incompatible materials. |
| Store waste in a cool, dry, and well-ventilated area.[1] | Do not handle this compound waste without adequate ventilation.[1] |
| Contact a licensed professional waste disposal service for disposal. | Do not attempt to incinerate or treat the waste without proper facilities and permits. |
| Follow all federal, state, and local regulations for hazardous waste disposal.[3] | Do not create dust or aerosols during handling and disposal.[1] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
This comprehensive approach to this compound disposal will help ensure the safety of laboratory personnel and the protection of the environment, fostering a culture of safety and responsibility within the scientific community.
References
Safe Handling and Disposal of Methantheline: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methantheline. Given the potent anticholinergic properties of this compound and the lack of a formally established Occupational Exposure Limit (OEL), a conservative approach treating it as a potent pharmaceutical compound is required to ensure personnel safety and prevent cross-contamination.
Hazard Assessment and Exposure Control
While some safety data sheets (SDS) may classify this compound as non-hazardous, others indicate it can be harmful if inhaled or swallowed. Due to its pharmacological activity, it is prudent to handle this compound within a defined control band.
Occupational Exposure Banding (OEB):
In the absence of a specific OEL, potent compounds are often categorized into OEBs to guide handling procedures. Based on its anticholinergic effects, this compound should be handled with the controls appropriate for a moderate to high potency compound.
| Parameter | Recommended Control Level |
| Occupational Exposure Limit (OEL) | No established OEL. Handle as a potent compound with an OEL target of <10 µg/m³. |
| Primary Engineering Control | Ventilated Laminar Flow Enclosure or Fume Hood. For larger quantities or dust-generating activities, a glove box isolator is recommended.[1] |
| Personal Protective Equipment (PPE) | See detailed specifications below. |
Operational Plan: Personal Protective Equipment (PPE) and Handling Procedures
A multi-layered approach to PPE is essential to minimize exposure. The following are minimum requirements for handling this compound powder.
Respiratory Protection
For weighing and handling of this compound powder, a Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate (HEPA) filter is recommended to provide a high Assigned Protection Factor (APF).[2][3] If a PAPR is not available, a reusable full-facepiece respirator with P100/FFP3 particulate filters is a suitable alternative.[2] For low-risk activities, a disposable N95 respirator may be considered, but it is not recommended as the primary means of protection when handling potent compounds.[2]
Hand Protection
Double gloving is mandatory.[2][4] Two pairs of nitrile gloves should be worn, with the outer pair changed immediately upon contamination or at regular intervals. Nitrile gloves are preferred for their chemical resistance and for providing a clear indication of tears or punctures.[5]
Body Protection
Disposable coveralls, such as those made from Tyvek® or microporous film, should be worn to protect against chemical splashes and dust.[2] These should be donned before entering the designated handling area and removed before exiting.
Eye Protection
If using a half-mask respirator, chemical safety goggles are required. For full-facepiece respirators or PAPRs with a hood, additional eye protection is not typically necessary.
Step-by-Step Handling Procedure:
-
Preparation: Cordon off the designated handling area. Ensure a chemical spill kit is readily accessible.
-
Gowning: Don inner nitrile gloves, coveralls, and then outer nitrile gloves.
-
Respirator Check: Perform a positive and negative pressure seal check if using a tight-fitting respirator.
-
Handling: Conduct all manipulations of this compound powder within a certified chemical fume hood or other ventilated enclosure to minimize the generation of dust.[2] Use gentle scooping techniques. When preparing solutions, add the solvent to the solid slowly to prevent splashing.[2]
-
Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
Doffing PPE: Remove outer gloves first, followed by coveralls. Remove the respirator and inner gloves in a designated area outside the primary handling zone.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Waste Management and Decontamination
All waste generated from handling this compound is considered hazardous pharmaceutical waste and must be disposed of accordingly.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, coveralls), weigh papers, and contaminated lab supplies should be collected in a clearly labeled, sealed plastic bag. This bag should then be placed in a designated hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.[6]
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous pharmaceutical waste.
Disposal Method:
The recommended method for the final disposal of this compound waste is high-temperature incineration by a licensed hazardous waste management company.[7] This ensures the complete destruction of the active pharmaceutical ingredient.[7] Chemical deactivation may also be an option for liquid waste, but this should be performed by trained personnel following a validated procedure.[7]
Emergency Procedures: Spill Management
In the event of a spill, evacuate the immediate area and alert others.
-
Containment: For a small powder spill, gently cover the area with absorbent pads to prevent further dispersal.
-
PPE: Don the full PPE ensemble as described in the operational plan.
-
Cleanup: Working from the outside in, carefully collect the spilled powder and absorbent material using a scoop and place it into a sealed hazardous waste container. Avoid dry sweeping, which can generate dust.
-
Decontamination: Clean the spill area with a suitable detergent and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound powder.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. benchchem.com [benchchem.com]
- 3. aiha.org [aiha.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
